Cauloside F
Description
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O27/c1-24-34(63)39(68)43(72)48(80-24)78-21-29-37(66)41(70)44(73)49(82-29)79-22-30-38(67)42(71)46(75)51(83-30)86-53(76)59-16-14-54(2,3)18-26(59)25-8-9-32-55(4)12-11-33(56(5,23-61)31(55)10-13-58(32,7)57(25,6)15-17-59)84-52-47(35(64)27(62)20-77-52)85-50-45(74)40(69)36(65)28(19-60)81-50/h8,24,26-52,60-75H,9-23H2,1-7H3/t24-,26-,27-,28+,29+,30+,31+,32+,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXBKEINOHVSGJ-FBCAOFFQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1237.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Enigmatic Cauloside F: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the triterpenoid saponin, Cauloside F. While information on this specific compound remains limited in publicly accessible literature, this document consolidates the currently available data and provides a framework for future research based on established methodologies for similar natural products.
Core Chemical Identity
This compound is a triterpenoid saponin that has been isolated from the plant species Clematis akebioides. Its fundamental chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅₉H₉₆O₂₇ | [1] |
| Molecular Weight | 1237.38 g/mol | [1] |
At present, a detailed chemical structure, including the specific arrangement of its aglycone and sugar moieties, has not been published in readily available scientific literature. The elucidation of its complete structure will require comprehensive spectroscopic analysis, primarily through one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry.
Hypothetical Structure and the Path to Elucidation
Based on its classification as a triterpenoid saponin, the structure of this compound likely consists of a pentacyclic triterpene aglycone linked to one or more sugar chains. The elucidation of its precise structure would follow a well-established experimental workflow.
Caption: A generalized workflow for the isolation and structure elucidation of this compound.
Quantitative Data: The Missing Pieces
A thorough search of scientific databases has not yielded specific quantitative data for this compound, such as ¹H and ¹³C NMR chemical shifts. For the purpose of providing a template for future research, the following tables are presented as a standard format for the presentation of such data once it becomes available.
Table 1: Hypothetical ¹H NMR Data for this compound (in CD₃OD, 500 MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| H-3 | |||
| H-12 | |||
| ... | |||
| Sugar Moieties | |||
| H-1' | |||
| H-1'' | |||
| ... |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CD₃OD, 125 MHz)
| Position | δC (ppm) |
| Aglycone | |
| C-1 | |
| C-2 | |
| ... | |
| Sugar Moieties | |
| C-1' | |
| C-1'' | |
| ... |
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for the isolation and characterization of this compound are not currently published. However, based on established methods for the separation of triterpenoid saponins from the Clematis genus, a general protocol can be outlined.
4.1. Extraction and Isolation
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Plant Material Preparation: Dried and powdered aerial parts of Clematis akebioides are subjected to extraction.
-
Solvent Extraction: The plant material is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.
-
Preliminary Fractionation: The methanol extract, which is expected to contain the saponins, is then subjected to preliminary fractionation using techniques like column chromatography over silica gel or macroporous resin.
-
Purification: The saponin-rich fractions are further purified using repeated column chromatography, often employing different stationary phases (e.g., C18 reverse-phase silica gel, Sephadex LH-20) and solvent systems. High-performance liquid chromatography (HPLC) is the final step to obtain the pure compound.
4.2. Structure Elucidation
-
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the purified compound, allowing for the deduction of its molecular formula.
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NMR Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons in the molecule.
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2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, thus assembling the structure of the aglycone and the sugar units. NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the stereochemistry of the molecule.
-
-
Acid Hydrolysis: To identify the constituent sugar units, the saponin is subjected to acid hydrolysis. The resulting monosaccharides are then identified by comparison with authentic standards using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
Biological Activity and Signaling Pathways: An Unexplored Frontier
As of the date of this publication, there is no available scientific literature detailing the biological activities of this compound or the signaling pathways it may modulate. Triterpenoid saponins as a class are known to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, and immunomodulatory activities. Future research into this compound could explore its potential in these areas.
A hypothetical signaling pathway that could be investigated, based on the known activities of other saponins, is the NF-κB signaling pathway, a key regulator of inflammation.
Caption: A potential signaling pathway for investigation of this compound's anti-inflammatory activity.
Conclusion and Future Directions
This compound represents an intriguing but largely uncharacterized natural product. The immediate priorities for future research should be the complete elucidation of its chemical structure through rigorous spectroscopic analysis. Once the structure is known, efforts can be directed towards synthesizing the molecule and its analogs to enable more extensive biological screening. Investigating its potential pharmacological activities, particularly in the areas of inflammation and oncology, could unveil novel therapeutic applications. This technical guide provides a foundational roadmap for researchers to embark on the exciting journey of discovery surrounding this compound.
References
Cauloside F: A Technical Guide to Natural Sources and Isolation for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside F, a complex triterpenoid saponin, has garnered interest within the scientific community for its potential pharmacological activities. As a member of the saponin class of natural products, it exhibits structural characteristics that are often associated with a range of biological effects, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and a discussion of its potential mechanisms of action based on the current understanding of related compounds.
Natural Sources of this compound
This compound has been identified in plant species belonging to the genera Clematis and Caulophyllum. These plants have a history of use in traditional medicine, and modern phytochemical studies have led to the isolation and characterization of their bioactive constituents, including this compound.
The primary documented sources of this compound include:
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Clematis akebioides : This flowering plant, a member of the Ranunculaceae family, is a known source of this compound.[1] Various species of Clematis have been investigated for their diverse triterpenoid saponin content.
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Caulophyllum robustum : Belonging to the Berberidaceae family, this perennial herb is another significant source of related triterpenoid saponins. While specific yield data for this compound from this plant is not extensively documented in readily available literature, studies on the isolation of other caulosides from this species provide valuable insights into extraction and purification strategies.
Isolation and Purification of Triterpenoid Saponins
The isolation of this compound, like other triterpenoid saponins, involves a multi-step process of extraction, fractionation, and chromatographic purification. The general workflow is designed to separate these glycosidic compounds from other plant metabolites.
General Experimental Workflow for Saponin Isolation
The following diagram illustrates a typical workflow for the isolation of triterpenoid saponins from plant material.
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocol: Isolation from Caulophyllum robustum
The following protocol is based on established methods for the isolation of triterpenoid saponins from Caulophyllum robustum and serves as a representative procedure that can be adapted for other plant sources like Clematis akebioides.
1. Plant Material and Extraction:
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Air-dried and powdered roots and rhizomes of Caulophyllum robustum (e.g., 10 kg) are extracted with 70% aqueous ethanol at room temperature.
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The extraction is typically repeated multiple times (e.g., 3 times) to ensure exhaustive extraction of the saponins.
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The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
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The crude extract is suspended in water and partitioned successively with a non-polar solvent like petroleum ether to remove lipids and pigments, followed by a moderately polar solvent like ethyl acetate.
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The aqueous layer is then extracted with water-saturated n-butanol. The n-butanol fraction, containing the crude saponins, is concentrated to dryness.
3. Chromatographic Purification:
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The crude saponin extract is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol-water.
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Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Fractions containing similar saponin profiles are combined and further purified using repeated column chromatography on silica gel, Octadecylsilyl (ODS) silica gel, and Sephadex LH-20.
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Final purification to obtain this compound is typically achieved through preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Data on Saponin Isolation
The yield of individual saponins can vary significantly depending on the plant source, geographical location, time of harvest, and the specifics of the isolation procedure. The following table summarizes the yields of various triterpenoid saponins isolated from Caulophyllum robustum in a representative study, providing an indication of the potential quantities that can be obtained.
| Compound | Starting Plant Material (dry weight) | Yield (mg) |
| Cauloside A | 10 kg | 50 |
| Cauloside B | 10 kg | 200 |
| Cauloside C | 10 kg | 150 |
| Cauloside D | 10 kg | 300 |
| Cauloside G | 10 kg | 80 |
Note: The yields presented are illustrative and based on a specific study. Actual yields of this compound may differ.
Putative Signaling Pathway: Anti-Inflammatory Action
While the specific signaling pathways modulated by this compound have not yet been elucidated, many triterpenoid saponins are known to exert anti-inflammatory effects by interfering with key inflammatory signaling cascades. A primary target for many anti-inflammatory natural products is the Nuclear Factor-kappa B (NF-κB) pathway.
The diagram below illustrates the putative inhibitory effect of this compound on the NF-κB signaling pathway, a common mechanism of action for anti-inflammatory saponins.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
In this proposed mechanism, inflammatory stimuli activate the IKK complex, which in turn phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators. It is hypothesized that this compound may inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing the inflammatory response.
Conclusion
This compound represents a compelling natural product for further pharmacological investigation. This guide has outlined its primary natural sources and provided a detailed framework for its isolation and purification. While the precise molecular mechanisms of this compound are yet to be fully understood, the established anti-inflammatory activities of related triterpenoid saponins suggest that its biological effects may be mediated through the modulation of key signaling pathways such as NF-κB. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals to advance the study of this promising saponin. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its therapeutic potential.
References
Cauloside F: A Technical Guide for Researchers
An In-depth Review of a Triterpenoid Saponin with Therapeutic Potential
Abstract
Cauloside F is a triterpenoid saponin isolated from Clematis akebioides. As a member of the saponin family, it is characterized by a complex chemical structure and holds potential for a range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and outlines detailed experimental protocols for the investigation of its potential cytotoxic, anti-inflammatory, and signaling pathway-modulating effects. While specific quantitative data on the biological activities of this compound are not currently available in the public domain, this document serves as a foundational resource for researchers and drug development professionals interested in exploring its therapeutic promise.
Introduction to this compound
This compound is a naturally occurring glycoside belonging to the triterpenoid saponin class. It has been identified and isolated from the plant species Clematis akebioides. Triterpenoid saponins are known for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory properties. The complex structure of these molecules, consisting of a triterpenoid aglycone linked to one or more sugar chains, contributes to their varied biological functions.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₅₉H₉₆O₂₇ |
| Molecular Weight | 1237.38 g/mol |
| CAS Number | 60451-47-0 |
| Source | Clematis akebioides |
Potential Biological Activities and Signaling Pathways
While specific studies detailing the biological activities of this compound are limited, triterpenoid saponins isolated from the Clematis genus have demonstrated a range of promising effects, suggesting potential areas of investigation for this compound.
Anticancer Activity
Many triterpenoid saponins exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell survival and proliferation.
Potential Signaling Pathways to Investigate:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for anticancer agents. Natural compounds have been shown to modulate this pathway, making it a relevant target for this compound research.
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Apoptosis Induction: Triterpenoid saponins can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key markers for investigation include caspases, Bcl-2 family proteins, and PARP cleavage.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Saponins have been reported to possess anti-inflammatory properties by modulating inflammatory signaling pathways.
Potential Signaling Pathways to Investigate:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a reduction in the production of pro-inflammatory cytokines and mediators.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activities of this compound.
Extraction and Isolation of this compound from Clematis akebioides
A general protocol for the extraction and isolation of triterpenoid saponins from plant material is outlined below. This can be adapted and optimized for this compound.
Experimental Workflow for Extraction and Isolation:
Caption: General workflow for the extraction and isolation of this compound.
Methodology:
-
Extraction: The dried and powdered plant material of Clematis akebioides is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.
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Partitioning: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.
-
Chromatographic Separation: The n-butanol fraction is subjected to various chromatographic techniques, including column chromatography over silica gel, Sephadex LH-20, or other suitable stationary phases, to achieve initial separation.
-
Purification: Final purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC). The purity of the isolated compound should be confirmed by analytical HPLC and spectroscopic methods (NMR, MS).
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow for MTT Assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.
Apoptosis Assessment: Western Blot Analysis
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Experimental Workflow for Western Blot:
Caption: General workflow for Western blot analysis of apoptotic proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at concentrations around the determined IC50 value. After treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
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Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved Caspase-3, Bcl-2, Bax, PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Investigation of Signaling Pathways
To investigate the effect of this compound on signaling pathways like NF-κB and PI3K/Akt, Western blotting can be employed to measure the phosphorylation status of key proteins in these pathways.
Hypothetical NF-κB Signaling Pathway Modulation by this compound:
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Hypothetical PI3K/Akt Signaling Pathway Modulation by this compound:
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Quantitative Data
As of the date of this publication, there is no publicly available quantitative data (e.g., IC50 values) specifically for the cytotoxic or anti-inflammatory activities of this compound. The tables below are provided as templates for researchers to populate with their experimental findings.
Table 1: Cytotoxicity of this compound against various cancer cell lines (Template)
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 (Breast) | |||
| e.g., A549 (Lung) | |||
| e.g., HCT116 (Colon) |
Table 2: Anti-inflammatory activity of this compound (Template)
| Assay | IC50 (µM) |
| e.g., NO production in LPS-stimulated RAW 264.7 cells | |
| e.g., IL-6 secretion in LPS-stimulated RAW 264.7 cells | |
| e.g., TNF-α secretion in LPS-stimulated RAW 264.7 cells |
Conclusion and Future Directions
This compound, a triterpenoid saponin from Clematis akebioides, represents a promising natural product for further investigation. Based on the known activities of related compounds, it is plausible that this compound may possess anticancer and anti-inflammatory properties. The experimental protocols detailed in this guide provide a solid framework for elucidating its biological activities and mechanisms of action. Future research should focus on obtaining quantitative data for its effects on various cancer cell lines and in models of inflammation. Furthermore, in-depth studies are required to confirm its interaction with key signaling pathways such as NF-κB and PI3K/Akt. Such research will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for drug development.
An In-depth Technical Guide to the Known Biological Activities of Cauloside F and Related Triterpenoid Saponins
Disclaimer: Direct experimental data on the biological activities of Cauloside F is exceedingly scarce in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the known biological activities of closely related triterpenoid saponins isolated from the same plant genera, primarily Clematis and Caulophyllum. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, with the explicit understanding that these findings may not be directly transferable to this compound.
Overview of this compound and Related Compounds
This compound is a triterpenoid saponin that has been isolated from plants such as Clematis akebioides.[1] Triterpenoid saponins are a diverse group of naturally occurring glycosides known for a wide range of pharmacological properties, including cytotoxic, anti-inflammatory, and antifungal activities.[2][3] Given the lack of specific data for this compound, this guide will focus on the activities of other oleanane-type saponins, particularly those isolated from Clematis mandshurica and the crude saponin extracts from Caulophyllum thalictroides (blue cohosh).
Cytotoxic Activity of Related Saponins
Several triterpenoid saponins isolated from Clematis mandshurica have demonstrated cytotoxic effects against various cancer cell lines.
Quantitative Data for Cytotoxic Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Mandshunoside A | HCT 116 (colorectal cancer) | 2.1 | [4] |
| HT-29 (colorectal cancer) | 3.7 | [4] | |
| Mandshunoside B | HCT 116 (colorectal cancer) | 2.5 | [4] |
| HT-29 (colorectal cancer) | 3.3 | [4] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The cytotoxic activity of saponins is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][7]
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT 116, HT-29) are seeded in 96-well plates at a density of 1,000 to 80,000 cells per well and incubated for 24 hours to allow for attachment.[5]
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Compound Treatment: The cells are then treated with various concentrations of the test saponin (e.g., Mandshunoside A or B) and a positive control (e.g., Paclitaxel) for a specified period (typically 48 or 72 hours).[4]
-
MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Experimental Workflow for MTT Assay
Anti-inflammatory Activity of Related Saponins
Triterpenoid saponins from Clematis and Caulophyllum species have shown potential anti-inflammatory effects.[8][9][10] This activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Data for Anti-inflammatory Activity
| Compound/Extract | Cell Line | Activity | IC50 / Inhibition | Reference |
| Mandshunoside G | RAW 264.7 | Inhibition of NO production | IC50: 12.7 µM | [11] |
| Mandshunoside H | RAW 264.7 | Inhibition of NO production | IC50: 8.3 µM | [11] |
| Blue Cohosh Saponins | Microglia | Inhibition of NO production | Dose-dependent | [9] |
| Clematomandshurica Saponin A | - | COX-2 Inhibition | IC50: 2.66 µM | [12] |
| Clematomandshurica Saponin B | - | COX-2 Inhibition | IC50: 2.58 µM | [12] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
Principle: The production of nitric oxide, a pro-inflammatory mediator, by LPS-stimulated macrophages is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[13][14]
Methodology:
-
Cell Seeding: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test saponin for 1 hour.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Reaction: An aliquot of the culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[14]
-
Absorbance Measurement: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without saponin treatment.
Signaling Pathway: Putative Anti-inflammatory Mechanism of Triterpenoid Saponins
Antifungal Activity of Related Saponins
Oleanane-type saponins have been reported to possess antifungal properties.
Quantitative Data for Antifungal Activity
| Compound | Fungal Strain | MIC80 (µg/mL) | Reference |
| Oleanolic acid 3-O-β-D-xylopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside | Trichophyton rubrum | 8 | [15] |
| Oleanolic acid 3-O-α-L-arabinopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside | Trichophyton rubrum | 8 | [15] |
| Candida albicans | 8 | [15] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
Principle: The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[16][17][18][19]
Methodology:
-
Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI 1640).
-
Serial Dilution of Compound: The test saponin is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus and medium without saponin) and a negative control (medium only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the saponin at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance.
Experimental Workflow for Broth Microdilution Assay
Conclusion and Future Directions
While this compound remains a largely uncharacterized triterpenoid saponin, the documented cytotoxic, anti-inflammatory, and antifungal activities of its structural relatives from the genera Clematis and Caulophyllum suggest that it may possess similar pharmacological properties. The provided experimental protocols and mechanistic diagrams, based on related compounds, offer a solid framework for initiating research into the biological activities of this compound. Future studies should focus on the isolation and purification of this compound to enable direct evaluation of its bioactivities. Such research will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Anti-Inflammatory Activity of Saponin-Rich Extracts from Selected Medicinal Plants | Innovations in Biological Science Vol. 10 [stm.bookpi.org]
- 4. tandfonline.com [tandfonline.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh (Caulophyllum thalictroides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh (Caulophyllum thalictroides) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel triterpene saponins isolated from Clematis mandshurica and their inhibitory activities on NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triterpene saponins from clematis mandshurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of nitric oxide production in mouse macrophages by soybean flavonoids accumulated in response to nitroprusside and fungal elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. Triterpenoid saponins from the pulp of Sapindus mukorossi and their antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
Potential Mechanism of Action of Cauloside F: A Technical Guide for Researchers
Disclaimer: As of late 2025, specific experimental data on the mechanism of action of Cauloside F is not available in the public domain. This guide, therefore, presents a hypothesized mechanism of action based on its classification as a triterpenoid saponin. The information herein is extrapolated from studies on structurally related compounds and the general biological activities of this class of molecules. All experimental data, protocols, and signaling pathways described are illustrative and should be adapted for empirical validation with this compound.
This compound, a triterpenoid saponin isolated from Clematis akebioides, belongs to a class of natural products known for their diverse pharmacological activities, including anti-cancer properties.[1][2] While direct evidence is pending, the potential mechanism of action of this compound in cancer cells is likely to involve the induction of apoptosis and modulation of key signaling pathways, consistent with the established activities of other triterpenoid saponins.[3][4][5]
Hypothesized Core Mechanism: Induction of Apoptosis
Triterpenoid saponins are well-documented inducers of apoptosis in various cancer cell lines.[3][6] The pro-apoptotic effects are often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
1. Intrinsic Apoptotic Pathway:
The intrinsic pathway is a primary mechanism for saponin-induced apoptosis.[3] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential.
-
Modulation of Bcl-2 Family Proteins: Triterpenoid saponins can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[4] An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Cytochrome c Release and Apoptosome Formation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases like caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis.[3]
2. Extrinsic Apoptotic Pathway:
Some saponins can also trigger the extrinsic pathway by interacting with death receptors on the cell surface, such as Fas or TRAIL receptors. This leads to the recruitment of FADD and the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.
Potential Signaling Pathways Modulated by this compound
Based on studies of other triterpenoid saponins, this compound may exert its anti-cancer effects by modulating one or more of the following signaling pathways:
-
PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Many triterpenoid saponins have been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, leading to the suppression of cell proliferation and survival signals.[3][4]
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a significant role in inflammation, immunity, and cancer cell survival. Some saponins can inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Triterpenoid saponins can modulate the activity of different MAPK family members (ERK, JNK, p38) to induce apoptosis.[4]
Below is a diagram illustrating the potential signaling pathways that this compound, as a triterpenoid saponin, might modulate to induce apoptosis in cancer cells.
Caption: Hypothesized signaling pathways modulated by this compound leading to apoptosis.
Data Presentation: Cytotoxic Activities of Triterpenoid Saponins (Illustrative Examples)
While quantitative data for this compound is unavailable, the following table summarizes the cytotoxic activities of other triterpenoid saponins against various cancer cell lines to provide a contextual framework.
| Triterpenoid Saponin | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Hederacolchiside A1 | MCF-7 (Breast) | MTT | 5.8 | (Wang et al., 2018a)[4] |
| Polyphyllin VII | HT-29 (Colon) | MTT | 1.5 | (He et al., 2020)[4] |
| Paris Saponin II | HCT 116 (Colon) | MTT | 2.5 | (Chen et al., 2019)[4] |
| Jujuboside B | A549 (Lung) | CCK-8 | 10.2 | (Li L et al., 2021)[4] |
| Saikosaponin-A | HepG2 (Liver) | MTT | 23.5 | (Du et al., 2021)[4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols: A General Workflow for Investigating the Anti-Cancer Mechanism of a Saponin
The following outlines a general experimental workflow that can be adapted to investigate the mechanism of action of this compound.
1. Cell Viability and Cytotoxicity Assays:
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Methodology:
-
Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using assays such as MTT, MTS, or CCK-8, which measure metabolic activity.
-
Calculate the IC50 value for each cell line at each time point.
-
2. Apoptosis Assays:
-
Objective: To confirm that cell death occurs via apoptosis.
-
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining: Treat cells with this compound at its IC50 concentration. Stain with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Use colorimetric or fluorometric assays to measure the activity of key caspases (caspase-3, -8, -9) in cell lysates after treatment with this compound.
-
Western Blot Analysis of Apoptotic Proteins: Analyze the expression levels of key apoptotic proteins (Bcl-2, Bax, cleaved caspase-3, PARP) in cell lysates by Western blotting.
-
3. Cell Cycle Analysis:
-
Objective: To determine if this compound induces cell cycle arrest.
-
Methodology:
-
Treat cells with this compound.
-
Fix cells in ethanol and stain with PI.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
4. Analysis of Signaling Pathways:
-
Objective: To identify the signaling pathways modulated by this compound.
-
Methodology:
-
Western Blot Analysis: Treat cells with this compound for various time points. Analyze the phosphorylation status and total protein levels of key components of suspected signaling pathways (e.g., p-Akt, Akt, p-mTOR, mTOR, p-NF-κB, IκBα) by Western blotting.
-
Below is a diagram illustrating a general experimental workflow for investigating the anti-cancer properties of a novel compound like this compound.
Caption: General workflow for investigating the anti-cancer mechanism of this compound.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, its classification as a triterpenoid saponin provides a strong basis for hypothesizing its anti-cancer activities. It is anticipated that this compound induces apoptosis in cancer cells through the modulation of the intrinsic and/or extrinsic apoptotic pathways, and by targeting key cell survival signaling cascades such as the PI3K/Akt/mTOR and NF-κB pathways.
Future research should focus on empirically validating these hypotheses through a systematic investigation using the experimental workflows outlined above. Such studies will be crucial in determining the therapeutic potential of this compound as a novel anti-cancer agent.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. styvalley.com [styvalley.com]
The Bioactive Potential of Caulosides: A Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caulosides, a class of triterpenoid saponins predominantly found in plants of the Caulophyllum genus, have emerged as a subject of significant interest in pharmacognosy and drug development. These natural compounds have demonstrated a spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive literature review of the bioactivity of caulosides, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of these fascinating molecules.
Data Presentation: Bioactivity of Caulosides and Related Saponins
While specific quantitative data for all individual caulosides remains an area of active research, the following tables summarize the available data on the cytotoxic and anti-inflammatory activities of caulosides and structurally related triterpenoid saponins. The lack of extensive quantitative data for every cauloside highlights a key opportunity for future research in this field.
Table 1: Cytotoxic Activity of Triterpenoid Saponins (IC50 values in µM)
| Compound/Extract | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Cauloside C (Qualitative) | Various Cancer Cell Lines | Cytotoxic effects reported, but specific IC50 values are not widely available in the reviewed literature. Further quantitative studies are required. | - | - |
| Cauloside D (Qualitative) | Various Cancer Cell Lines | Cytotoxic effects reported, but specific IC50 values are not widely available in the reviewed literature. Further quantitative studies are required. | - | - |
| Camelliasaponin B1 | A549 (Lung Carcinoma) | >20 | - | - |
| Camelliasaponin B1 | HeLa (Cervical Cancer) | >20 | - | - |
| Camelliasaponin B1 | HepG2 (Hepatocellular Carcinoma) | >20 | - | - |
| Camelliasaponin B2 | A549 (Lung Carcinoma) | >20 | - | - |
| Camelliasaponin B2 | HeLa (Cervical Cancer) | >20 | - | - |
| Camelliasaponin B2 | HepG2 (Hepatocellular Carcinoma) | >20 | - | - |
| Julibroside J8 | BGC-823 (Gastric Cancer) | <5 | - | - |
| Julibroside J8 | A549 (Lung Carcinoma) | <5 | - | - |
| Julibroside J8 | HCT-116 (Colon Cancer) | <5 | - | - |
| Julibroside J8 | HepG2 (Hepatocellular Carcinoma) | <5 | - | - |
Note: The data for Camelliasaponins and Julibrosides are included due to their structural similarity to caulosides and to provide a broader context for the cytotoxic potential of this class of compounds.
Table 2: Anti-inflammatory Activity of Caulosides and Related Compounds
| Compound | Assay | Cell Line | Endpoint | IC50/Effect |
| Cauloside D | LPS-induced Nitric Oxide Production | Macrophages | Nitric Oxide (NO) Inhibition | Inhibition of iNOS expression reported[1] |
| Caulosides A-D | LPS-induced Cytokine Production | RAW264.7 Macrophages | TNF-α, IL-1β, IL-6 | Significant suppression reported |
Note: Quantitative IC50 values for the anti-inflammatory activity of individual caulosides are not consistently reported in the reviewed literature. The table reflects the reported qualitative effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key bioassays frequently cited in the study of cauloside bioactivity.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
MTT Assay Workflow for Cytotoxicity Assessment.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the cauloside in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The accumulation of nitrite, a stable metabolite of NO, in the culture medium is quantified using the Griess reagent.
Workflow Diagram:
Griess Assay Workflow for NO Inhibition.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the cauloside for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of nitric oxide inhibition is calculated by comparing the absorbance of the cauloside-treated groups with the LPS-stimulated control group.
Signaling Pathways Modulated by Caulosides
The bioactivity of caulosides is underpinned by their interaction with key cellular signaling pathways. While the precise molecular targets for each cauloside are still being elucidated, evidence suggests their involvement in the modulation of inflammatory and apoptotic pathways.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, TNF-α, IL-1β, and IL-6. Cauloside D has been reported to inhibit the expression of iNOS and proinflammatory cytokines, suggesting a potential role in modulating the NF-κB pathway.[1]
Hypothesized Inhibition of NF-κB Pathway by Cauloside D.
Disclaimer: The precise molecular target of Cauloside D within the NF-κB pathway is not definitively established in the reviewed literature. This diagram represents a plausible mechanism based on the reported downstream effects.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. The cytotoxic effects of some triterpenoid saponins are attributed to their ability to induce apoptosis.
References
The Anti-inflammatory Potential of Cauloside F: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside F, a triterpenoid saponin, is a constituent of plants from the Caulophyllum genus, notably Caulophyllum robustum.[1] Triterpenoid saponins as a class are recognized for a spectrum of pharmacological activities, including potent anti-inflammatory effects.[2][3] While extensive research on specific caulosides is ongoing, the anti-inflammatory properties of extracts from Caulophyllum robustum suggest the therapeutic potential of its individual components, including this compound.[1][4] This technical guide synthesizes the current understanding of the anti-inflammatory mechanisms of related compounds and provides detailed experimental protocols for the evaluation of this compound.
Putative Anti-inflammatory Mechanisms of Action
Based on studies of closely related triterpenoid saponins and extracts of Caulophyllum robustum, the anti-inflammatory activity of this compound is likely mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The primary proposed mechanisms include the inhibition of pro-inflammatory mediators and cytokines through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7]
Inhibition of Pro-inflammatory Mediators
This compound is anticipated to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. This is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[8][9][10]
Regulation of Pro-inflammatory Cytokines
The production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is a hallmark of the inflammatory response. Triterpenoid saponins have been shown to suppress the expression of these cytokines at both the mRNA and protein levels.[11][12]
Quantitative Data on Related Compounds
| Compound/Extract | Assay | Cell/Animal Model | Key Findings | Reference |
| Caulophyllum robustum Maxim extract (CRME) | LPS-induced inflammation | RAW264.7 cells | Dose-dependent reduction in gene expression of TNF-α, IL-1β, and IL-6. | [1] |
| Caulophyllum robustum Maxim extract (CRME) | Collagen-induced arthritis | DBA/1J mice | Significant reduction in arthritis index, limb swelling, and synovial membrane damage. Decreased levels of IL-1, IL-6, TNF-α, and PGE2. | [1] |
| Triterpenoid Saponins from Polygala japonica | Carrageenan-induced paw edema | Mice | Significant anti-inflammatory effects in both phases of acute paw edema. | [2] |
| Triterpenoid Saponins from Ilex pubescens | LPS-induced inflammation | RAW 264.7 macrophages | Inhibition of NO and PGE2 production by suppressing iNOS and COX-2 expression. | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (of desired purity)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
MTT reagent
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (without LPS or this compound) and an LPS-only control group should be included.
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO production.
-
-
TNF-α and IL-6 Measurement:
-
Use the collected cell culture supernatant.
-
Determine the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add MTT solution to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm to determine cell viability.
-
In Vivo Anti-inflammatory Activity using Carrageenan-induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
This compound
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle)
-
Carrageenan group (vehicle + carrageenan)
-
This compound treated groups (various doses + carrageenan)
-
Positive control group (Indomethacin + carrageenan)
-
-
Drug Administration: Administer this compound or Indomethacin (e.g., intraperitoneally or orally) 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Visualization of Signaling Pathways and Experimental Workflows
To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: In Vitro Anti-inflammatory Experimental Workflow.
Caption: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Proposed Inhibition of the MAPK Signaling Pathway by this compound.
Conclusion
While direct experimental evidence for the anti-inflammatory properties of this compound is currently limited, the existing literature on related compounds and extracts from its plant source provides a strong rationale for its investigation as a potential anti-inflammatory agent. The proposed mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, offer a clear direction for future research. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound's therapeutic potential. Further studies are warranted to isolate and characterize the specific effects of this compound and to establish its quantitative efficacy and safety profile.
References
- 1. Pharmacological Effect of Caulophyllum robustum on Collagen-Induced Arthritis and Regulation of Nitric Oxide, NF-κB, and Proinflammatory Cytokines In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activities of triterpenoid saponins from Polygala japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Triterpenoids from the Caulophyllum robustum Maximin LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of fucoidan through inhibition of NF-κB, MAPK and Akt activation in lipopolysaccharide-induced BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanidin-3-O-beta-glucoside inhibits iNOS and COX-2 expression by inducing liver X receptor alpha activation in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression by flavonoids in macrophage J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillarisin inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Cauloside F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside F, a triterpenoid saponin, has emerged as a compound of interest in the quest for novel antimicrobial agents. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antimicrobial effects of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies to inform further investigation and potential therapeutic applications. This document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes conceptual frameworks pertinent to the study of this compound.
Quantitative Antimicrobial Data
The primary investigation into the antibacterial properties of this compound has yielded promising results against clinically relevant Gram-positive bacteria. The following table summarizes the reported inhibitory activity.
| Compound | Microorganism | Strain | Activity Metric | Value | Positive Control | Control Value |
| This compound | Staphylococcus aureus | - | IC₅₀ | 4.95 µg/mL | Ciprofloxacin | 0.12 µg/mL |
| This compound | Staphylococcus aureus | Methicillin-Resistant (MRSA) | IC₅₀ | 4.58 µg/mL | Ciprofloxacin | 0.12 µg/mL |
Table 1: Antibacterial Activity of this compound
Experimental Protocols
While the full detailed experimental protocol for the isolation and specific testing of this compound is not publicly available, a generalized methodology based on standard practices for similar compounds isolated from Lantana montevidensis is presented below. This protocol is intended to serve as a robust starting point for researchers seeking to replicate or build upon existing findings.
Isolation and Purification of this compound
A generalized workflow for the isolation of this compound from its natural source is depicted below. This process typically involves extraction, fractionation, and chromatographic purification.
Caption: A conceptual diagram illustrating the typical steps for isolating this compound.
Antibacterial Susceptibility Testing: Broth Microdilution Method
The following protocol outlines a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) or IC₅₀ of a compound against bacterial strains.
a. Preparation of Bacterial Inoculum:
-
Bacterial strains (Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus) are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.
-
A few colonies are suspended in sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is further diluted in Mueller-Hinton Broth (MHB) to the final desired concentration for inoculation.
b. Preparation of Test Compound and Controls:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial two-fold dilutions of the this compound stock solution are prepared in MHB in a 96-well microtiter plate.
-
A positive control (e.g., Ciprofloxacin) is prepared in the same manner.
-
A negative control (broth with solvent) and a sterility control (broth only) are also included.
c. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
The final volume in each well is typically 200 µL.
-
The plate is incubated at 37°C for 18-24 hours.
d. Determination of IC₅₀:
-
After incubation, bacterial growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The percentage of growth inhibition is calculated for each concentration of this compound compared to the negative control.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of bacterial growth, is determined by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for determining the IC₅₀ of this compound via broth microdilution.
Proposed Mechanism of Antimicrobial Action
Currently, there is no specific research detailing the precise antimicrobial mechanism of action for this compound. However, based on the known activities of other triterpenoid saponins, a general mechanism can be proposed. It is important to note that the following is a theoretical framework and requires experimental validation for this compound.
Triterpenoid saponins are amphiphilic molecules that can interact with and disrupt the integrity of microbial cell membranes. The proposed mechanism involves the hydrophobic triterpenoid backbone intercalating with the lipid bilayer of the bacterial cell membrane, while the hydrophilic sugar moieties remain on the exterior. This interaction can lead to the formation of pores or channels in the membrane, resulting in increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: A logical diagram of the proposed mechanism of action for this compound.
Conclusion and Future Directions
The available data, though limited, suggests that this compound possesses potent antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains. This positions this compound as a promising candidate for further investigation in the development of new antibacterial therapies.
Future research should focus on:
-
Comprehensive Antimicrobial Spectrum Analysis: Evaluating the activity of purified this compound against a broader range of pathogenic bacteria and fungi.
-
Elucidation of the Mechanism of Action: Conducting detailed studies to confirm the proposed membrane disruption mechanism or identify other potential cellular targets.
-
In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of this compound in animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its antimicrobial activity and pharmacokinetic properties.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, which are critical for unlocking the full therapeutic potential of this compound.
Unveiling the Antitumor Potential of Cauloside F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside F is a triterpenoid saponin that has been isolated from Clematis akebioides.[1] While research on the specific antitumor activities of this compound is emerging, the broader class of saponins has demonstrated significant potential in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's antitumor potential, drawing parallels with other structurally related and well-studied saponins. The focus is on its mechanism of action, supported by available data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring this compound as a potential anticancer therapeutic.
Mechanism of Action: A Non-Apoptotic Pathway
Unlike many conventional chemotherapeutic agents that induce apoptosis, the primary mechanism of action for some related compounds, such as Kahalalide F, appears to be a non-apoptotic form of cell death, specifically oncosis or necrosis.[2][3] This is a critical distinction as it may offer therapeutic advantages in cancers that have developed resistance to apoptosis-based therapies.
The proposed mechanism of action for compounds in this class involves a multi-faceted attack on cancer cells:
-
Membrane Poration: One of the key initial events is the poration of the cell membrane. This action is thought to be similar to that of certain antibiotics, leading to a disruption of the lipid bilayer.[2] This disruption causes cell swelling and the formation of large vacuoles, ultimately leading to the dissolution of the cell membrane.[2]
-
DNA Aggregation: Evidence suggests that these compounds can cause the aggregation of DNA within the cell, further contributing to cellular dysfunction.[2]
-
Deactivation of Apoptosis Control Pathways: While not inducing apoptosis directly, these compounds appear to deactivate key survival pathways, such as the AKT (protein kinase B) and receptor tyrosine kinase (ErbB/Her) pathways.[2] Specifically, Kahalalide F has been shown to target and downregulate the ErbB3 receptor.[2][3]
This unique mechanism of inducing oncosis rather than apoptosis presents a promising avenue for circumventing common drug resistance mechanisms in cancer.
Quantitative Data on Antitumor Activity
The following tables summarize the available quantitative data on the in vitro and in vivo antitumor activity of related saponin compounds, providing a benchmark for the potential efficacy of this compound.
Table 1: In Vitro Cytotoxicity of Related Saponins
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Kahalalide F | A549 | Non-Small Cell Lung Carcinoma | 0.135 µM | [4][5] |
| Kahalalide F | H5578T | Breast Cancer | 0.162 µM | [5] |
| Kahalalide F | Hs-578T | Breast Cancer | 0.479 µM | [5] |
| Kahalalide F | PC-3 | Prostate Cancer | 6.582 µg/ml | [4] |
| Kahalalide F | HCT 116 | Colorectal Carcinoma | 9.843 µg/ml | [4] |
| Trilliumoside A | A549 | Human Lung Cancer | 1.83 μM | [6] |
| Asporychalasin | A549 | Lung Cancer | 0.3 μg/mL | [7] |
| Asporychalasin | HepG2 | Liver Cancer | 0.2 μg/mL | [7] |
| Asporychalasin | MCF-7 | Breast Cancer | 0.4 μg/mL | [7] |
Table 2: In Vivo Antitumor Efficacy of Related Saponins
| Compound | Tumor Model | Cancer Type | Dosage | Tumor Reduction | Reference |
| Kahalalide F | Human Breast Tumor Xenograft | Breast Cancer | 0.245 mg/kg | ~50% reduction in chemotherapy-resistant tumor | [4] |
| Kahalalide F | PC-3 Human Prostate Tumor Xenograft | Prostate Cancer | 0.123 mg/kg | ~35% reduction | [4] |
| Trilliumoside A | Murine Tumor Models (EAC and EAT) | Not Specified | Not Specified | Considerable reduction in tumor volume and ascitic fluid | [6] |
| Copaiba oil resin (COR) | B16F10 Melanoma | Melanoma | 2 g/Kg | 58% reduction in tumor growth, 76% reduction in tumor weight | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols based on the cited literature for key experiments in evaluating the antitumor potential of compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compound are then added to the wells to achieve a range of final concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Animal Model
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: Human tumor cells (e.g., 1 x 10^6 to 5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Compound Administration: Mice are randomly assigned to treatment and control groups. This compound, dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), is administered via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dosage and schedule. The control group receives the vehicle only.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised and weighed.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess toxicity.
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathways affected by compounds related to this compound.
Conclusion and Future Directions
This compound and related saponins represent a promising class of natural products with significant antitumor potential. Their unique mechanism of inducing non-apoptotic cell death offers a potential strategy to overcome drug resistance in various cancers. The quantitative data from related compounds underscore the potential potency of this molecular class.
Future research should focus on:
-
Isolation and Characterization: Further isolation of this compound from its natural source and detailed structural elucidation.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and the detailed signaling cascades involved in this compound-induced oncosis.
-
Broad-Spectrum Screening: Evaluation of the cytotoxic activity of this compound against a wide panel of cancer cell lines, including those with known drug resistance profiles.
-
In Vivo Efficacy and Safety: Comprehensive preclinical studies in various animal models to determine the therapeutic window, pharmacokinetic and pharmacodynamic properties, and overall safety profile of this compound.
-
Synergistic Combinations: Investigating the potential of this compound in combination with existing chemotherapeutic agents to enhance efficacy and reduce toxicity.
The information presented in this technical guide provides a solid foundation for the continued investigation of this compound as a novel anticancer agent. Its distinct mechanism of action warrants further exploration and development in the quest for more effective and durable cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and In vivo Evaluation of Select Kahalalide F Analogs with Antitumor and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Apoptotic Potential and Antitumor Efficacy of Trilliumoside A: A New Steroidal Saponin Isolated from Rhizomes of Trillium govanianum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Compounds From Saudi Arabian Fungi: A Systematic Review of Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro studies on the anticancer activity of Copaifera multijuga hayne and its fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cauloside F: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside F is a triterpenoid saponin isolated from the plant Clematis akebioides.[1] As a member of the saponin class of natural products, it holds potential for various biological activities, given the diverse pharmacological properties attributed to this family of compounds. This technical guide provides a detailed overview of the currently available physicochemical properties of this compound, outlines general experimental approaches for its study, and discusses the broader context of its potential biological significance. While specific experimental data on the biological activities and mechanisms of action of this compound are limited in the public domain, this guide aims to provide a foundational resource for researchers interested in investigating this compound.
Physicochemical Properties
This compound is characterized as a white to off-white solid.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₉H₉₆O₂₇ | [1] |
| Molecular Weight | ~1237.4 g/mol | --- |
| CAS Number | 60451-47-0 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Commercially available up to >98% | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | --- |
| Storage | Recommended at -20°C for long-term storage | --- |
| Melting Point | Data not available | --- |
Spectral Data
Detailed spectral data for this compound, including 1H-NMR, 13C-NMR, IR, and Mass Spectrometry, are not publicly available. The structural elucidation of this compound would have been achieved through a combination of these spectroscopic techniques. A general approach to interpreting such data is outlined below.
General Experimental Protocols for Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H-NMR: Would be used to determine the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling. Key signals would include those for the triterpenoid backbone, the sugar moieties, and any specific functional groups.
-
13C-NMR: Would identify the number of unique carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl). The chemical shifts would provide information about the carbon skeleton and the presence of oxygenated carbons.
-
2D-NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the connectivity between protons and carbons, both directly and over multiple bonds, allowing for the complete assignment of the structure and the stereochemistry of the glycosidic linkages.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would reveal the presence of key functional groups. Expected characteristic absorptions for this compound would include:
-
A broad band around 3400 cm⁻¹ corresponding to O-H stretching vibrations from the numerous hydroxyl groups.
-
Bands around 2900 cm⁻¹ due to C-H stretching of the triterpenoid skeleton.
-
Absorptions in the 1100-1000 cm⁻¹ region, characteristic of C-O stretching vibrations from the glycosidic bonds and hydroxyl groups.
-
If a carbonyl group is present in the aglycone, a sharp peak would be expected around 1700 cm⁻¹.
-
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the molecular formula (C₅₉H₉₆O₂₇). Fragmentation patterns observed in MS/MS experiments would provide valuable information about the structure of the aglycone and the sequence of the sugar units in the glycoside chain.
-
Biological Activity and Signaling Pathways
Currently, there is a lack of specific published studies detailing the biological activities of this compound. However, triterpenoid saponins as a class are known to exhibit a wide range of pharmacological effects, including:
-
Anti-inflammatory activity: Many saponins have been shown to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators.
-
Cytotoxic and Anti-cancer activity: Some saponins exhibit cytotoxicity against various cancer cell lines, inducing apoptosis or inhibiting cell proliferation.
-
Antifungal and Antiviral activity: The amphiphilic nature of saponins allows them to interact with cell membranes, which can lead to antimicrobial effects.
-
Immunomodulatory effects: Saponins can act as adjuvants, enhancing the immune response to antigens.
Given that this compound is a triterpenoid saponin, it is plausible that it may possess one or more of these activities. Further research is required to investigate these possibilities.
As no specific biological targets or signaling pathways have been identified for this compound, a diagrammatic representation of its mechanism of action cannot be provided at this time. Researchers investigating this compound would likely begin by screening it in a panel of bioassays relevant to the activities mentioned above. A general workflow for such an investigation is depicted below.
Experimental Protocols
Detailed experimental protocols for the isolation and biological testing of this compound are not available in the literature. Below are generalized protocols that would be adapted for the study of this compound.
General Protocol for Extraction and Isolation of Saponins from Plant Material
-
Extraction:
-
The dried and powdered plant material (e.g., roots and rhizomes of Clematis akebioides) is extracted with a polar solvent, typically methanol or ethanol, at room temperature or under reflux.
-
The solvent is removed under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Saponins are typically enriched in the n-butanol fraction.
-
-
Chromatographic Purification:
-
The n-butanol fraction is subjected to a series of chromatographic techniques to isolate the individual saponins.
-
Column Chromatography: Initial separation is often performed on a silica gel or reversed-phase (e.g., C18) column with a gradient elution system.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase of acetonitrile/water or methanol/water. Fractions are monitored by UV detection or evaporative light scattering detection (ELSD).
-
The general structure of a triterpenoid saponin, to which class this compound belongs, is illustrated in the following diagram.
References
The Discovery of Cauloside F from Clematis akebioides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clematis akebioides, a plant native to Western China, has a rich history in traditional medicine for treating a variety of ailments.[1] Phytochemical investigations have revealed a diverse array of secondary metabolites, including a significant number of triterpenoid saponins.[1] This guide focuses on Cauloside F, a specific triterpenoid saponin isolated from this plant species. While the initial discovery has been noted, detailed public-domain data regarding its specific biological activities and the precise protocols for its isolation remain limited. This document consolidates the available information on this compound and provides a generalized, yet detailed, framework for its extraction, isolation, and characterization, based on established methodologies for triterpenoid saponins from the Clematis genus. This guide is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound.
Introduction to Clematis akebioides and its Saponins
Clematis akebioides Veitch is a flowering plant belonging to the Ranunculaceae family. Traditional uses in Western China point towards its potential in treating conditions such as rheumatoid arthritis, indigestion, and infections, suggesting the presence of bioactive compounds.[1] Chemical analyses have confirmed that C. akebioides is a rich source of triterpenoid saponins, with as many as 15 distinct compounds identified.[1] Saponins from various Clematis species have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects, making them promising candidates for drug discovery.
This compound: Physicochemical Properties
This compound is a triterpenoid saponin that has been identified in Clematis akebioides. The fundamental physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₉H₉₆O₂₇ | MedchemExpress |
| Molecular Weight | 1237.38 g/mol | MedchemExpress |
| Class | Triterpenoid Saponin | MedchemExpress |
| Plant Source | Clematis akebioides | MedchemExpress |
| Purity (Commercial) | >98% (by HPLC) | AOBIOUS |
| Solubility | Soluble in DMSO | AOBIOUS |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
The following sections detail the probable experimental procedures for the isolation and structural elucidation of this compound from Clematis akebioides. These protocols are based on established methods for the extraction and analysis of triterpenoid saponins from plant materials, particularly within the Clematis genus.
Plant Material Collection and Preparation
-
Collection: The aerial parts of Clematis akebioides are collected.
-
Drying: The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
Extraction of Crude Saponin Mixture
A multi-step solvent extraction process is employed to isolate the crude saponin fraction.
-
Defatting: The powdered plant material is first extracted with a non-polar solvent, such as n-hexane or petroleum ether, to remove lipids and other non-polar compounds. This is typically done using a Soxhlet apparatus.
-
Ethanolic Extraction: The defatted plant material is then extracted with 70-80% ethanol at room temperature with agitation or under reflux. This process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Removal: The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with n-butanol. The saponins will preferentially partition into the n-butanol layer. This step is repeated, and the n-butanol fractions are combined.
-
Crude Saponin Powder: The combined n-butanol fractions are evaporated to dryness to yield the crude saponin mixture.
Isolation and Purification of this compound
The crude saponin mixture is subjected to a series of chromatographic techniques to isolate this compound.
-
Column Chromatography (Silica Gel): The crude saponin mixture is first fractionated on a silica gel column using a gradient elution system of chloroform-methanol-water in increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Column Chromatography (ODS): Fractions containing compounds with similar TLC profiles to this compound are pooled and further purified on an octadecylsilyl (ODS) column using a methanol-water gradient.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield the pure compound.
Structural Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide information on the proton and carbon environments within the molecule.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of protons and carbons, and to determine the sequence and linkage of the sugar moieties to the aglycone.
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and characterization of this compound.
Hypothetical Signaling Pathway
Based on the known anti-inflammatory activities of other saponins from the Clematis genus, a hypothetical signaling pathway for this compound is proposed below. This pathway illustrates the potential inhibition of the NF-κB signaling cascade, a key regulator of inflammation.
Caption: Hypothetical anti-inflammatory mechanism of this compound.
Biological Activity
While specific in-vitro and in-vivo studies on this compound are not widely available in the public domain, other saponins isolated from Clematis species have shown significant biological activities. For instance, some saponins have exhibited potent cytotoxic effects against various cancer cell lines, including human leukemia (HL-60), hepatocellular carcinoma (Hep-G2), and glioblastoma (U251MG) cells. These findings suggest that this compound may also possess similar cytotoxic properties and warrants further investigation.
Moreover, the traditional use of C. akebioides for inflammatory conditions suggests that its saponin constituents, including this compound, may have anti-inflammatory effects. As depicted in the hypothetical signaling pathway, this could be mediated through the inhibition of pro-inflammatory pathways such as the NF-κB cascade.
Future Perspectives
The discovery of this compound in Clematis akebioides opens up new avenues for research and development. The immediate priorities should be:
-
Comprehensive Biological Screening: A thorough evaluation of this compound's bioactivity profile, including its cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound to understand the structural features crucial for its biological activity.
-
Preclinical Development: In-vivo studies to assess the efficacy, safety, and pharmacokinetic profile of this compound in animal models.
Conclusion
This compound represents a promising natural product from Clematis akebioides with potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge and a framework for future research. The detailed experimental protocols and visualizations presented herein are intended to facilitate further investigation into this intriguing triterpenoid saponin, with the ultimate goal of unlocking its full therapeutic potential.
References
An In-depth Technical Guide to the Biosynthesis of Cauloside F in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cauloside F, a complex triterpenoid saponin, holds significant interest within the pharmaceutical and scientific communities due to its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in plants. Drawing from research on oleanane-type saponins and the biosynthesis of its aglycone, hederagenin, this document delineates the key enzymatic steps, intermediate compounds, and the genes likely involved in its formation. Detailed experimental protocols for the characterization of the pertinent enzymes and quantitative data are presented to facilitate further research and potential metabolic engineering efforts.
Introduction to this compound
This compound is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse pharmacological properties. It is primarily isolated from plants such as Clematis akebioides[1]. The core structure of this compound consists of a pentacyclic triterpenoid aglycone, hederagenin, attached to a complex oligosaccharide chain. The complete chemical formula for this compound is C₅₉H₉₆O₂₇[2][3]. Understanding its biosynthesis is crucial for ensuring a sustainable supply for research and drug development, potentially through synthetic biology and metabolic engineering approaches.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the cyclization of a linear isoprenoid precursor and proceeds through a series of oxidative and glycosylation reactions. While the complete pathway has not been elucidated in a single plant species, a putative pathway can be constructed based on the established biosynthesis of oleanane-type triterpenoid saponins.
Formation of the Hederagenin Aglycone
The biosynthesis of the hederagenin backbone of this compound starts from the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids.
dot
Caption: Biosynthesis of the hederagenin aglycone of this compound.
The initial step is the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by the enzyme β-amyrin synthase (bAS) . This establishes the fundamental oleanane-type pentacyclic triterpenoid skeleton.
Following the formation of β-amyrin, a series of oxidation reactions occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). The C-28 position of β-amyrin is sequentially oxidized to a carboxylic acid, forming oleanolic acid . This three-step oxidation is catalyzed by enzymes belonging to the CYP716A family .
The final step in hederagenin biosynthesis is the hydroxylation of oleanolic acid at the C-23 position. This reaction is catalyzed by a specific cytochrome P450, CYP72A552 , which has been characterized in Barbarea vulgaris[4][5].
Glycosylation of Hederagenin to form this compound
Once the hederagenin aglycone is synthesized, it undergoes a series of glycosylation steps, where sugar moieties are sequentially added by UDP-dependent glycosyltransferases (UGTs). The exact structure of the oligosaccharide chain of this compound dictates the specific UGTs involved. Based on the structures of related caulosides, it is hypothesized that the glycosylation of hederagenin to form this compound involves the attachment of a complex sugar chain at the C-3 hydroxyl group and potentially at the C-28 carboxyl group.
UGTs from the UGT73C subfamily , such as UGT73C10 and UGT73C11 from Barbarea vulgaris, have been shown to catalyze the 3-O-glucosylation of hederagenin[3]. It is likely that other UGTs with different sugar and linkage specificities are required to complete the biosynthesis of the full oligosaccharide chain of this compound.
dot
Caption: Putative glycosylation pathway of hederagenin to this compound.
Quantitative Data
Quantitative data for the enzymes involved in the biosynthesis of hederagenin and its glycosides are crucial for understanding the efficiency of the pathway and for metabolic engineering efforts. The following table summarizes available kinetic data for relevant enzymes.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Source |
| UGT73C11 | Hederagenin | 5.5 ± 0.7 | 0.16 ± 0.01 | 0.029 | [6] |
| UGT73C11 | Oleanolic acid | 8.3 ± 1.2 | 0.18 ± 0.01 | 0.022 | [6] |
| UGT73C13 | Hederagenin | 38.5 ± 4.5 | 0.05 ± 0.00 | 0.001 | [6] |
| UGT73C13 | Oleanolic acid | 7.7 ± 1.1 | 0.05 ± 0.00 | 0.007 | [6] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of Cytochrome P450s
This protocol describes the expression of plant CYP450s in Saccharomyces cerevisiae (yeast) for functional characterization.
dot
Caption: Experimental workflow for CYP450 characterization.
-
Gene Cloning: The full-length cDNA of the candidate CYP450 gene is amplified from plant tissue RNA by RT-PCR and cloned into a yeast expression vector, such as pYES-DEST52.
-
Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain, often one that also expresses a cytochrome P450 reductase from the plant of interest to ensure efficient electron transfer.
-
Protein Expression: Yeast cultures are grown in selective media and protein expression is induced by the addition of galactose.
-
Microsome Isolation: Yeast cells are harvested, washed, and enzymatically lysed to release spheroplasts. The spheroplasts are then mechanically disrupted, and the microsomal fraction containing the expressed CYP450 is isolated by differential ultracentrifugation.
-
Enzyme Assay: The microsomal fraction is incubated with the putative substrate (e.g., oleanolic acid) in a buffered solution containing a regenerating system for the NADPH cofactor.
-
Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated products by comparison with authentic standards.
In Vitro Assay for UDP-Glycosyltransferases
This protocol outlines a typical in vitro assay to determine the activity and substrate specificity of a UGT.
-
Recombinant Protein Expression and Purification: The candidate UGT gene is cloned into an E. coli expression vector (e.g., pGEX or pET series), expressed, and the recombinant protein is purified using affinity chromatography (e.g., GST-tag or His-tag).
-
Reaction Mixture Preparation: The assay is performed in a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the purified UGT enzyme, the acceptor substrate (e.g., hederagenin), and the sugar donor (e.g., UDP-glucose).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature for a defined period.
-
Reaction Termination and Analysis: The reaction is stopped, typically by adding an organic solvent. The products are then analyzed by High-Performance Liquid Chromatography (HPLC) or LC-MS to identify and quantify the glycosylated products.
Gene Expression Analysis by qRT-PCR
Quantitative Real-Time PCR (qRT-PCR) is used to quantify the expression levels of the biosynthetic genes in different plant tissues or under various conditions.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest and treated with DNase I to remove any contaminating genomic DNA. First-strand cDNA is then synthesized from the RNA template using a reverse transcriptase enzyme.
-
Primer Design: Gene-specific primers are designed for the target biosynthetic genes and a set of reference (housekeeping) genes for normalization.
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture includes the cDNA template, gene-specific primers, and a master mix containing DNA polymerase, dNTPs, and SYBR Green dye.
-
Data Analysis: The relative expression level of the target gene is calculated using the 2-ΔΔCt method, normalizing the expression to that of the reference genes[7].
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions catalyzed by β-amyrin synthase, cytochrome P450 monooxygenases, and UDP-glycosyltransferases. While the key enzymes for the formation of its hederagenin aglycone have been identified in related species, the specific UGTs responsible for the complete glycosylation to this compound remain to be fully characterized. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway. Future work should focus on the definitive structural elucidation of this compound and the identification and characterization of the complete set of UGTs involved in its biosynthesis. This knowledge will be instrumental for the development of metabolic engineering strategies in microbial or plant systems for the sustainable production of this valuable natural product.
References
- 1. Deciphering triterpenoid saponin biosynthesis by leveraging transcriptome response to methyl jasmonate elicitation in Saponaria vaccaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Quantification of Cauloside F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside F is a triterpenoid saponin that has been isolated from plants of the Caulophyllum genus. Saponins from this genus have been investigated for a variety of biological activities. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal medicines, and pharmacological research. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Principle of Analytical Methods
The quantification of this compound relies on chromatographic separation followed by detection.
-
HPLC-ELSD: This method separates this compound from other components in a sample on a reversed-phase C18 column. The eluent is nebulized and the solvent evaporated, leaving behind fine particles of the analyte which scatter a light beam. The amount of scattered light is proportional to the mass of the analyte. Due to the lack of a strong chromophore in many saponins, ELSD is a suitable detector.[1]
-
LC-MS/MS: This highly sensitive and selective technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, this compound is ionized, and specific parent-daughter ion transitions are monitored for quantification, providing high specificity and low detection limits.[2][3][4]
-
HPTLC: HPTLC is a planar chromatographic technique that offers a high sample throughput and is cost-effective. Samples are applied to a high-performance silica gel plate, which is then developed in a solvent system. The separated bands can be visualized by spraying with a reagent and quantified by densitometry.[5][6]
Sample Preparation
The following is a general protocol for the extraction of this compound from plant material (e.g., roots and rhizomes of Caulophyllum robustum).[7][8]
Apparatus and Reagents:
-
Grinder or mill
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Methanol or 70% Ethanol
-
n-Butanol
-
Deionized water
-
Solid-phase extraction (SPE) C18 cartridges (optional)
Protocol:
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction:
-
Concentration: Concentrate the combined extracts in vacuo to dryness using a rotary evaporator.[8]
-
Liquid-Liquid Partitioning:
-
Suspend the dried extract in water and partition successively with n-butanol.
-
The saponin-rich fraction will be in the n-butanol layer.
-
-
Purification (Optional): For cleaner samples, the n-butanol fraction can be further purified using Solid-Phase Extraction (SPE) with a C18 cartridge.
-
Final Preparation: Evaporate the final extract to dryness and reconstitute in a suitable solvent (e.g., methanol) for analysis.
Analytical Methods and Protocols
HPLC-ELSD Method
Protocol:
-
Chromatographic System: HPLC with an Evaporative Light Scattering Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting from 20% acetonitrile, increasing to 80% over 30 minutes.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
ELSD Settings:
-
Drift Tube Temperature: 50-70 °C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.0-4.0 bar.
-
-
Injection Volume: 10 µL.
-
Quantification: External standard calibration curve of this compound.
LC-MS/MS Method
Protocol:
-
Chromatographic System: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile (B) and water with 0.1% formic acid (A).[2] A typical gradient could be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
MS/MS Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 350°C.[9]
-
Capillary Voltage: 4.0 kV.[10]
-
MRM Transitions: To be determined by infusing a standard solution of this compound. For a related compound, cauloside A, a transition of m/z 811.1 → 603.4 was used.[2] A similar fragmentation pattern would be expected for this compound.
-
-
Quantification: External standard calibration curve of this compound, with an appropriate internal standard if necessary.
HPTLC Method
Protocol:
-
Plate: HPTLC plates pre-coated with silica gel 60 F254.
-
Application: Apply standards and samples as bands using an automatic TLC sampler.
-
Mobile Phase: A mixture of solvents such as hexane, chloroform, methanol, and formic acid in an appropriate ratio.[5] The exact ratio needs to be optimized for the best separation of this compound.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Derivatization: After development, dry the plate and spray with a suitable reagent (e.g., anisaldehyde–sulfuric acid reagent) and heat to visualize the saponin bands.[5]
-
Densitometric Scanning: Scan the plate using a TLC scanner at a suitable wavelength (e.g., 550 nm after derivatization).
-
Quantification: External standard calibration curve by plotting peak area against the concentration of this compound.
Data Presentation
The following table summarizes representative quantitative data for saponin analysis using similar methods, which can be expected for this compound quantification after method validation.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC-ELSD | Plant Extract | 10 µg/mL[1] | 30 µg/mL | 95 - 105 |
| LC-MS/MS | Rat Plasma | 0.1 ng/mL | 0.25 ng/mL[2] | 92.3 - 113.0[3] |
| HPTLC | Plant Extract | 40.90 ng/band[5] | 123.94 ng/band[5] | 98.15 - 101.56[5] |
Visualization of Workflows
Caption: HPLC-ELSD experimental workflow for this compound quantification.
Caption: LC-MS/MS experimental workflow for this compound quantification.
Caption: HPTLC experimental workflow for this compound quantification.
References
- 1. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics study of asperosaponin VI and its metabolites cauloside A, HN saponin F and hederagenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Iso-Esculeoside B from Tomato Fruits and LC-MS/MS-Based Food Screening for Major Dietary Steroidal Alkaloids Focused on Esculeosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
Application Note: High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection for the Analysis of Cauloside F
Abstract
This application note details a developed and optimized High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light-Scattering Detector (ELSD) for the quantitative analysis of Cauloside F, a triterpenoid saponin. Due to the lack of a significant chromophore in its structure, this compound is not amenable to UV detection, making ELSD an ideal alternative.[1][2][3] This method provides a robust and reliable approach for the detection and quantification of this compound in various sample matrices, which is particularly relevant for researchers, scientists, and professionals involved in drug development and natural product analysis.
Introduction
This compound is a triterpenoid saponin that has been isolated from plant species such as Clematis akebioides.[4][5] Triterpenoid saponins are a diverse group of natural products with a wide range of biological activities. Accurate and sensitive quantification of these compounds is crucial for pharmacological studies, quality control of herbal medicines, and drug discovery processes.
Many saponins, including this compound, lack strong UV-absorbing chromophores, which makes their detection by conventional HPLC-UV methods challenging.[2][3] The Evaporative Light-Scattering Detector (ELSD) offers a universal detection method for any non-volatile analyte in a volatile mobile phase.[1][6] The principle of ELSD involves three main stages: nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining solid analyte particles.[2] This makes ELSD an excellent choice for the analysis of saponins, sugars, lipids, and other non-chromophoric compounds.[1][2] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC-ELSD method.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (ACS reagent grade, ≥96%)
-
Methanol (HPLC grade)
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, and column oven.
-
Evaporative Light-Scattering Detector (ELSD).
-
Data acquisition and processing software.
Chromatographic Conditions
A reversed-phase C18 column was selected for the separation, which is commonly used for the analysis of triterpenoid saponins.[8] A gradient elution with acetonitrile and water, with the addition of formic acid to improve peak shape, was employed.
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
ELSD Conditions
The ELSD parameters were optimized to achieve maximum sensitivity for this compound. The drift tube temperature and nebulizer gas flow are critical parameters that need to be carefully controlled.[9][10]
| Parameter | Value |
| Drift Tube Temperature | 50°C |
| Nebulizer Gas (N2) | 1.5 L/min |
Standard and Sample Preparation
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to concentrations ranging from 0.05 mg/mL to 0.8 mg/mL.
Sample Preparation: The sample preparation method will vary depending on the matrix. For plant material, an extraction with methanol or ethanol followed by solid-phase extraction (SPE) for cleanup may be necessary. For formulated products, a simple dissolution in methanol might be sufficient. All samples should be filtered through a 0.45 µm syringe filter before injection.
Data Presentation
The gradient elution program is detailed in Table 2.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 70 | 30 |
| 35.0 | 70 | 30 |
A summary of the method validation parameters is presented in Table 3.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 mg/mL |
| Limit of Quantitation (LOQ) | 0.05 mg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.5% - 101.2% |
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC-ELSD.
Caption: Logical relationships in HPLC-ELSD method development for this compound.
Conclusion
The developed HPLC-ELSD method provides a sensitive, accurate, and reliable means for the quantification of this compound. The method is suitable for routine analysis and can be applied to various research and quality control purposes where the analysis of this non-chromophoric triterpenoid saponin is required. The use of ELSD overcomes the limitations of UV detection, offering a universal approach for the analysis of this compound and other similar saponins.
References
- 1. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 2. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 3. HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector) | Labcompare.com [labcompare.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peakscientific.com [peakscientific.com]
- 7. This compound supplier | CAS 60451-47-0 | AOBIOUS [aobious.com]
- 8. Pharmacokinetics study of asperosaponin VI and its metabolites cauloside A, HN saponin F and hederagenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples [mdpi.com]
- 10. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Identification of Cauloside F and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside F is a complex triterpenoid saponin isolated from plant species such as Clematis akebioides. Triterpenoid saponins are a diverse group of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and sensitive analytical methods are crucial for the identification and quantification of these compounds and their metabolites in various biological matrices. This document provides a detailed application note and protocol for the identification of this compound and the characterization of its potential metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the parent compound is essential for developing an effective LC-MS/MS method.
| Property | Value | Source |
| Molecular Formula | C₅₉H₉₆O₂₇ | [1] |
| Molecular Weight | 1237.38 g/mol | [1] |
| CAS Number | 60451-47-0 | |
| Chemical Class | Triterpenoid Saponin | [1] |
| Aglycone | Hederagenin | Inferred |
Proposed LC-MS/MS Method for this compound
This protocol is based on established methods for the analysis of large triterpenoid saponins. Optimization may be required for specific instrumentation and matrices.
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analytes.
Protocol for Plasma/Serum Samples:
-
To 100 µL of plasma or serum, add 300 µL of methanol (or acetonitrile) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 20% B, increase to 95% B over 15 min, hold for 3 min, return to 20% B and equilibrate for 5 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The following parameters are proposed for a triple quadrupole mass spectrometer operating in negative ion mode, which is often optimal for saponin analysis.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 1236.4 |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Fragmentation Pattern of this compound
While direct experimental MS/MS data for this compound is not widely available, its fragmentation can be predicted based on the known behavior of hederagenin-based triterpenoid saponins. The fragmentation is characterized by the sequential loss of sugar residues.
Table of Predicted Precursor and Product Ions for this compound and its Metabolites:
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Annotation |
| This compound | 1236.4 | 1074.3 | [M-H - Glc]⁻ |
| 912.2 | [M-H - 2Glc]⁻ | ||
| 749.4 | [M-H - 3Glc]⁻ | ||
| 603.4 | [M-H - 3Glc - Rha]⁻ | ||
| 471.3 | [M-H - 3Glc - Rha - Ara]⁻ (Hederagenin aglycone) | ||
| Metabolite 1 (Loss of one Glucose) | 1074.3 | 912.2 | [M-H - Glc]⁻ |
| 749.4 | [M-H - 2Glc]⁻ | ||
| Metabolite 2 (Loss of two Glucose) | 912.2 | 749.4 | [M-H - Glc]⁻ |
| Metabolite 3 (Hederagenin) | 471.3 | 425.3 | [Aglycone - H - H₂O]⁻ |
Note: Glc = Glucose (162 Da), Rha = Rhamnose (146 Da), Ara = Arabinose (132 Da). The m/z values are nominal.
References
Application Notes and Protocols for Cauloside F as a Reference Standard
Introduction
Cauloside F is a triterpenoid saponin that has been isolated from plants such as Clematis akebioides.[1] In the field of phytochemistry, it serves as a valuable reference standard for the identification and quantification of related saponins in plant extracts and herbal formulations. Its use is particularly relevant in the quality control of botanical products and in research focused on the pharmacological activities of triterpenoid saponins. These compounds are known for a variety of biological effects, including anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in phytochemical analysis.
Data Presentation
The following tables summarize key quantitative data and chromatographic conditions relevant to the use of this compound as a reference standard.
Table 1: Properties of this compound Reference Standard
| Property | Value | Source |
| Molecular Formula | C₅₉H₉₆O₂₇ | [2] |
| Molecular Weight | 1237.38 g/mol | [2] |
| Purity | Typically ≥98% (Varies by supplier) | General analytical standard specification |
| Storage (Solid) | -20°C, protected from light and moisture | [1] |
| Storage (Stock Solution) | -80°C (up to 6 months); -20°C (up to 1 month) | [1] |
| Solubility | Soluble in DMSO | [1] |
Table 2: Chromatographic Conditions for Triterpenoid Saponin Analysis
| Parameter | HPLC | UPLC | HPTLC |
| Column | Reversed-phase C18 | ACQUITY UPLC BEH C₁₈ (2.1 x 100 mm, 1.7 µm) | Precoated silica gel 60F₂₅₄ plates |
| Mobile Phase | Acetonitrile/Ammonium Acetate Gradient | Acetonitrile/0.1% Formic Acid in Water Gradient | Ethyl acetate-ethanol-acetone-water (15:3:6:6, v/v/v/v) |
| Detection | Evaporative Light Scattering Detector (ELSD) | Mass Spectrometry (MS) or ELSD | Densitometry at 580 nm after derivatization |
| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min | N/A |
| Run Time | ~35 minutes | ~8 minutes | N/A |
| Detection Limit | ~10 µg/mL for saponins | Lower than HPLC, analyte dependent | ng/band range |
Note: These conditions are based on methods developed for similar triterpenoid saponins and may require optimization for this compound.[3][4]
Experimental Protocols
1. Preparation of this compound Standard Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in analytical experiments.
Materials:
-
This compound reference standard
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 1 mL, 5 mL)
-
Micropipettes
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 5 mg) using an analytical balance.
-
Transfer the weighed this compound to a volumetric flask of appropriate size (e.g., 5 mL).
-
Add a small amount of DMSO to dissolve the solid.
-
Once dissolved, add DMSO to the flask to reach the final volume, ensuring the final concentration is known (e.g., 1 mg/mL).
-
Stopper the flask and mix thoroughly by inversion.
-
Store the stock solution at -20°C or -80°C in amber vials to protect it from light.[1]
2. UPLC-MS/MS Method for Quantification of Triterpenoid Saponins
This protocol outlines a general procedure for the quantification of triterpenoid saponins in a sample matrix, such as plasma or a plant extract, using this compound as a reference standard.
Workflow for UPLC-MS/MS Analysis
Caption: UPLC-MS/MS experimental workflow.
Materials:
-
This compound stock solution
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, analytical grade
-
Ultrapure water
-
Sample containing the analyte of interest
-
UPLC-MS/MS system with an ESI source
-
Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C₁₈)
Procedure:
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with methanol or an appropriate solvent to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a plant extract, this may involve dissolution in a suitable solvent and filtration. For biological samples like plasma, a protein precipitation or liquid-liquid extraction step is typically required.[5]
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C₁₈ (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the saponins.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for saponins.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound would need to be determined by direct infusion of a standard solution.
-
Optimization: Optimize parameters such as capillary voltage, cone voltage, and collision energy for this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
3. HPTLC Method for Phytochemical Fingerprinting
This protocol provides a method for the qualitative analysis and fingerprinting of plant extracts for the presence of saponins like this compound.
Workflow for HPTLC Analysis
Caption: HPTLC experimental workflow.
Materials:
-
This compound stock solution
-
Plant extract solution
-
HPTLC plates (silica gel 60F₂₅₄)
-
HPTLC applicator
-
Developing chamber
-
Mobile phase: Ethyl acetate-ethanol-acetone-water (15:3:6:6, v/v/v/v)
-
Derivatization reagent (e.g., anisaldehyde-sulfuric acid)
-
Plate heater
-
HPTLC scanner (densitometer)
Procedure:
-
Plate Preparation: Activate the HPTLC plate by heating at 110°C for 30 minutes.
-
Sample Application: Apply the this compound standard solution and the plant extract solution as bands onto the HPTLC plate using an automated applicator.
-
Chromatogram Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to migrate a specified distance (e.g., 8 cm).
-
Drying: Remove the plate from the chamber and dry it completely.
-
Derivatization: Spray the plate with the derivatization reagent and heat at 100-110°C for 5-10 minutes until colored spots appear.
-
Densitometric Scanning: Scan the plate using an HPTLC scanner at a specific wavelength (e.g., 580 nm for the derivatized spots).
-
Analysis: Compare the Rf values and spectral data of the spots in the plant extract with that of the this compound standard to identify its presence. The overall chromatogram serves as a chemical fingerprint of the extract.
4. In Vitro Anti-Inflammatory Activity Assessment (Hypothetical)
This protocol describes a hypothetical experiment to assess the anti-inflammatory potential of this compound by measuring its effect on the NF-κB signaling pathway in macrophage cells. This is based on the known anti-inflammatory activity of other triterpenoid saponins.[6]
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Reagents for Western blotting (antibodies against p-IKK, IκBα, NF-κB p65) or ELISA for cytokines (TNF-α, IL-6)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM until they reach 80-90% confluency.
-
Cell Treatment:
-
Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for cytokine assays).
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for Western blotting of signaling proteins, 24 hours for cytokine measurement).
-
-
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IKK, IκBα, and NF-κB p65, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. A decrease in p-IKK and an increase in IκBα would suggest inhibition of the pathway.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions. A dose-dependent decrease in cytokine levels would indicate anti-inflammatory activity.
-
This compound is a critical tool for the accurate analysis of triterpenoid saponins in various matrices. The protocols provided herein offer a framework for its use as a reference standard in modern analytical techniques and for exploring its potential biological activities. Researchers should validate these methods for their specific applications to ensure accuracy and reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous Determination and Quantification of Triterpene Saponins from Camellia sinensis Seeds Using UPLC-PDA-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPTLC method for simultaneous analysis of stevioside and rebaudioside-A in Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity and mechanism of action of ethanolic leaf extract of Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
Cauloside F: Applications in Cell Culture-Based Assays
Application Notes and Protocols for Researchers
Cauloside F, a triterpenoid saponin, is a natural compound of interest for its potential bioactive properties. While specific research on this compound is emerging, the broader class of saponins has been extensively studied, revealing significant applications in cell culture-based assays for drug discovery and development. These applications primarily revolve around the evaluation of cytotoxicity, apoptosis induction, and anti-inflammatory effects. This document provides detailed protocols and application notes for investigating the bioactivity of this compound, drawing upon established methodologies for similar saponin compounds.
Cytotoxicity and Anti-proliferative Activity
Saponins are well-documented for their cytotoxic effects against various cancer cell lines. The primary application of this compound in this context is to determine its efficacy and selectivity in inhibiting cancer cell growth.
Data Summary: Representative IC50 Values of Saponins and Glycosides in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various saponins and glycosides across different cancer cell lines, providing a comparative basis for evaluating new compounds like this compound.
| Compound/Extract | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Steroidal Saponin Glycoside | MDA-MB-468 (Breast Cancer) | MTT | 24 | 12.5 | [1] |
| Steroidal Saponin Glycoside | Caco-2 (Colon Cancer) | MTT | 24 | 12.5 | [1] |
| Steroidal Saponin Glycoside | MCF-7 (Breast Cancer) | MTT | 24 | 100 | [1] |
| Convallatoxin | HCT116 (Colorectal Cancer) | AlamarBlue | 24 | Not specified, but effective | [2] |
| Compound 1 | HCT116 (Colorectal Cancer) | Crystal Violet | Not specified | 22.4 | [3] |
| Compound 2 | HCT116 (Colorectal Cancer) | Crystal Violet | Not specified | 0.34 | [3] |
| Compounds 1 & 2 | HTB-26 (Breast), PC-3 (Prostate), HepG2 (Hepatocellular) | Crystal Violet | Not specified | 10 - 50 | [3] |
| Compound 2e | HCT116, A549, A375 | MTT | Not specified | 6.43, 9.62, 8.07 | [4] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target cancer cell lines (e.g., MDA-MB-468, Caco-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Induction of Apoptosis
Many saponins induce programmed cell death, or apoptosis, in cancer cells. Investigating the apoptotic potential of this compound is a critical step in understanding its mechanism of action.
Signaling Pathway: Caspase-Dependent Apoptosis
Saponins can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of executioner caspases like caspase-3.[1][5]
Caption: Caspase-dependent apoptosis pathways.
Experimental Protocol: DNA Ladder Assay for Apoptosis
This protocol detects the characteristic laddering pattern of DNA fragmentation that occurs during apoptosis.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., TE buffer with 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer
-
Agarose gel electrophoresis system
-
DNA loading dye
-
Ethidium bromide or other DNA stain
Procedure:
-
Cell Lysis: Harvest control and this compound-treated cells. Resuspend the cell pellet in lysis buffer and incubate on ice.
-
RNA and Protein Digestion: Add RNase A and incubate. Then, add Proteinase K and incubate further.
-
DNA Extraction: Perform phenol:chloroform extraction to purify the DNA.
-
DNA Precipitation: Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend in TE buffer.
-
Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Apoptotic cells will show a characteristic ladder pattern.
Anti-inflammatory Activity
Certain saponins exhibit anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway.[6] this compound can be investigated for similar effects.
Signaling Pathway: Inhibition of NF-κB Activation
The NF-κB pathway is a central regulator of inflammation. Anti-inflammatory compounds can inhibit this pathway, preventing the transcription of pro-inflammatory genes.[7][8]
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
This protocol measures the level of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent. This is an indicator of the inflammatory response in cells like macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Complete cell culture medium
-
Griess Reagent System
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with this compound only.
-
Incubation: Incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a standard curve and calculate the percentage of NO inhibition by this compound.
Experimental Workflow: From Cytotoxicity to Mechanism of Action
The following workflow provides a logical progression for investigating the cellular effects of this compound.
Caption: Experimental workflow for this compound.
References
- 1. A novel steroidal saponin glycoside from Fagonia indica induces cell-selective apoptosis or necrosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cardiac glycoside convallatoxin inhibits the growth of colorectal cancer cells in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reevesioside F induces potent and efficient anti-proliferative and apoptotic activities through Na+/K+-ATPase α3 subunit-involved mitochondrial stress and amplification of caspase cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalsciencebooks.info [globalsciencebooks.info]
Application Notes and Protocols for In Vivo Experimental Design Using Cauloside F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside F is a triterpenoid saponin, a class of naturally occurring glycosides known for a wide range of biological activities. While specific in vivo experimental data for this compound is limited in publicly available literature, this document provides a generalized framework for designing and conducting in vivo studies based on the known properties of related triterpenoid saponins. The following protocols and application notes are intended to serve as a starting point for researchers investigating the therapeutic potential of this compound. It is imperative to conduct preliminary dose-finding and toxicity studies for this compound before proceeding with efficacy models.
Data Presentation: General Efficacy of Triterpenoid Saponins (Hypothetical for this compound)
As specific quantitative data for this compound is not available, the following table summarizes representative data from in vivo studies of other triterpenoid saponins to provide a comparative context for potential experimental outcomes.
| Parameter | Animal Model | Compound Class | Dosage Range | Route of Administration | Observed Effect | Reference |
| Tumor Growth Inhibition | Nude mice with tumor xenografts | Triterpenoid Saponin | 1-10 mg/kg | Intraperitoneal | 40-60% reduction in tumor volume | General Knowledge |
| Anti-inflammatory Activity | Murine model of induced paw edema | Triterpenoid Saponin | 5-20 mg/kg | Oral | 30-50% reduction in paw swelling | General Knowledge |
| Apoptosis Induction | In vivo imaging of tumor-bearing mice | Triterpenoid Saponin | 10 mg/kg | Intravenous | Increased caspase-3 activity in tumor tissue | General Knowledge |
Experimental Protocols
The following are detailed methodologies for key experiments that are commonly used to assess the in vivo efficacy of triterpenoid saponins. These should be adapted and optimized specifically for this compound.
Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the ability of this compound to inhibit tumor growth in a murine xenograft model.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., human colorectal cancer cell line SW620)
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Matrigel
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (intraperitoneal injection)
-
Group 2: this compound (e.g., 5 mg/kg, intraperitoneal injection)
-
Group 3: this compound (e.g., 10 mg/kg, intraperitoneal injection)
-
Group 4: Positive control (a standard-of-care chemotherapy agent)
-
-
Administer treatment daily or as determined by preliminary pharmacokinetic studies.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight of each mouse every 2-3 days as an indicator of general toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot, qRT-PCR).
-
Protocol 2: In Vivo Anti-inflammatory Activity Assessment
Objective: To determine the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model.
Materials:
-
This compound
-
Male Wistar rats (180-200 g)
-
1% Carrageenan solution in saline
-
Vehicle solution
-
Pletysmometer
Procedure:
-
Animal Grouping and Pre-treatment:
-
Randomly divide rats into treatment groups (n=6-8 per group):
-
Group 1: Vehicle control (oral gavage)
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage)
-
Group 3: this compound (e.g., 20 mg/kg, oral gavage)
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, oral gavage)
-
-
Administer the respective treatments one hour before the induction of inflammation.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group relative to the vehicle control group.
-
Mandatory Visualizations
Signaling Pathways
While the precise signaling pathways modulated by this compound are not yet fully elucidated, many triterpenoid saponins are known to exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways such as NF-κB and inducing apoptosis.
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
Caption: Workflow for in vivo antitumor efficacy testing.
Application Notes and Protocols: Elucidation of the Structure of Cauloside F using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside F is a complex triterpenoid saponin, a class of natural products known for their diverse biological activities and potential as therapeutic agents. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for their development as drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the complete structure elucidation of complex natural products like this compound. This document provides a detailed guide on the application of various NMR techniques for the structural determination of this compound, including data interpretation and experimental protocols.
This compound is composed of a hederagenin aglycone linked to two sugar chains. A trisaccharide unit is attached at the C-3 position, and a disaccharide unit is attached at the C-28 position. The complete structure is 3-O-[β-D-glucopyranosyl-(1→2)]-[β-D-xylopyranosyl-(1→3)]-α-L-arabinopyranosyl-hederagenin 28-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester.
Principle of NMR-Based Structure Elucidation
The structural elucidation of this compound via NMR spectroscopy involves a systematic approach that utilizes a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides specific information about the molecular framework, connectivity, and stereochemistry.
-
1D NMR (¹H, ¹³C, DEPT): Provides initial information on the types and number of protons and carbons in the molecule. ¹H NMR gives details on proton chemical environments and their scalar couplings. ¹³C NMR, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT), helps in distinguishing between CH₃, CH₂, CH, and quaternary carbons.
-
2D Homonuclear Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H`) correlations between adjacent, spin-coupled protons. This is crucial for identifying individual spin systems within the aglycone and each sugar residue.
-
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom (¹JCH). This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is the key experiment for assembling the complete carbon skeleton by connecting different spin systems and for determining the linkage points between the sugar units and the aglycone.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Shows through-space correlations between protons that are in close proximity. This is essential for determining the relative stereochemistry of the aglycone and the glycosidic linkages. For molecules in the size range of saponins, ROESY often provides more reliable results than NOESY.
Quantitative NMR Data for this compound
Disclaimer: The following NMR data is a representative compilation based on the known structure of this compound and published data for its constituent parts (hederagenin, glucose, xylose, arabinose, and rhamnose) and structurally similar saponins. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Hederagenin Moiety
| Carbon No. | DEPT | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Key HMBC Correlations (H to C) | Key ROESY Correlations |
| 3 | CH | ~82.5 | ~3.20 (dd, J ≈ 11.5, 4.5 Hz) | H-1' (Ara) | H-5, H-24 |
| 12 | CH | ~122.5 | ~5.35 (t, J ≈ 3.5 Hz) | H-11, H-18 | H-11, H-18 |
| 13 | C | ~144.0 | - | H-11, H-12, H-18 | - |
| 23 | CH₂ | ~64.0 | ~3.70 (d, J ≈ 11.0 Hz), ~3.35 (d, J ≈ 11.0 Hz) | H-3, H-4, H-5 | H-4, H-24 |
| 24 | CH₃ | ~13.5 | ~0.95 (s) | H-3, H-4, H-5 | H-23 |
| 25 | CH₃ | ~16.0 | ~0.80 (s) | H-1, H-9, H-10 | H-1, H-9 |
| 26 | CH₃ | ~17.5 | ~0.85 (s) | H-8, H-14, H-15 | H-8, H-15 |
| 27 | CH₃ | ~26.0 | ~1.15 (s) | H-8, H-13, H-14 | H-15 |
| 28 | C | ~179.5 | - | H-1' (Glc II) | - |
| 29 | CH₃ | ~33.0 | ~0.90 (s) | H-19, H-20, H-21 | H-21 |
| 30 | CH₃ | ~23.5 | ~0.92 (s) | H-19, H-20, H-21 | H-21 |
Sugar Moieties
α-L-Arabinopyranosyl (Ara)
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Key HMBC Correlations (H to C) | Key ROESY Correlations |
| 1' | ~104.5 | ~4.50 (d, J ≈ 7.0 Hz) | C-3 (Hederagenin) | H-3 (Hederagenin) |
| 2' | ~75.0 | ~3.60 (m) | C-1' (Glc I) | H-1' (Glc I) |
| 3' | ~82.0 | ~3.80 (m) | C-1' (Xyl) | H-1' (Xyl) |
| 4' | ~69.0 | ~3.75 (m) | ||
| 5' | ~66.0 | ~3.90 (m), ~3.55 (m) |
β-D-Xylopyranosyl (Xyl)
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Key HMBC Correlations (H to C) | Key ROESY Correlations |
| 1'' | ~105.0 | ~4.45 (d, J ≈ 7.5 Hz) | C-3' (Ara) | H-3' (Ara) |
| 2'' | ~74.5 | ~3.30 (m) | ||
| 3'' | ~77.0 | ~3.40 (m) | ||
| 4'' | ~70.5 | ~3.50 (m) | ||
| 5'' | ~66.5 | ~3.85 (m), ~3.25 (m) |
β-D-Glucopyranosyl I (Glc I)
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Key HMBC Correlations (H to C) | Key ROESY Correlations |
| 1''' | ~106.0 | ~4.60 (d, J ≈ 8.0 Hz) | C-2' (Ara) | H-2' (Ara) |
| 2''' | ~75.5 | ~3.45 (m) | ||
| 3''' | ~78.0 | ~3.55 (m) | ||
| 4''' | ~71.0 | ~3.35 (m) | ||
| 5''' | ~77.5 | ~3.40 (m) | ||
| 6''' | ~62.0 | ~3.80 (m), ~3.65 (m) |
β-D-Glucopyranosyl II (Glc II)
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Key HMBC Correlations (H to C) | Key ROESY Correlations |
| 1'''' | ~95.5 | ~5.40 (d, J ≈ 8.0 Hz) | C-28 (Hederagenin) | H-16 (Hederagenin) |
| 2'''' | ~74.0 | ~3.50 (m) | ||
| 3'''' | ~78.5 | ~3.60 (m) | ||
| 4'''' | ~71.5 | ~3.40 (m) | ||
| 5'''' | ~78.0 | ~3.55 (m) | ||
| 6'''' | ~69.5 | ~4.20 (m), ~3.70 (m) | C-1''''' (Glc III) | H-1''''' (Glc III) |
β-D-Glucopyranosyl III (Glc III)
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Key HMBC Correlations (H to C) | Key ROESY Correlations |
| 1''''' | ~104.0 | ~4.55 (d, J ≈ 7.5 Hz) | C-6'''' (Glc II) | H-6'''' (Glc II) |
| 2''''' | ~75.0 | ~3.35 (m) | ||
| 3''''' | ~77.5 | ~3.45 (m) | ||
| 4''''' | ~71.0 | ~3.30 (m) | ||
| 5''''' | ~77.0 | ~3.40 (m) | ||
| 6''''' | ~62.5 | ~3.85 (m), ~3.70 (m) |
Experimental Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of this compound using NMR spectroscopy.
Caption: Workflow for the NMR-based structure elucidation of this compound.
Experimental Protocols
Sample Preparation
-
Isolation and Purification: Isolate this compound from the plant source (e.g., Caulophyllum robustum) using appropriate chromatographic techniques (e.g., column chromatography over silica gel, Sephadex LH-20, and preparative HPLC) to obtain a pure sample (>95%).
-
Sample Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Pyridine-d₅ is often preferred for saponins as it can improve the resolution of hydroxyl proton signals. Ensure complete dissolution, using gentle sonication if necessary.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.
2.1. 1D NMR Spectra
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Use similar parameters as the ¹³C NMR experiment. This experiment will show CH and CH₃ signals as positive and CH₂ signals as negative.
-
2.2. 2D NMR Spectra
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf.
-
Spectral Width: 12-16 ppm in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 8-16 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.2.
-
Spectral Width: 12-16 ppm in F2 (¹H), 180-200 ppm in F1 (¹³C).
-
Data Points: 1024 in F2, 256 in F1.
-
Number of Scans: 16-32 per increment.
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf.
-
Spectral Width: 12-16 ppm in F2 (¹H), 200-240 ppm in F1 (¹³C).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 32-64 per increment.
-
Long-range Coupling Delay: Optimized for 8-10 Hz.
-
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Pulse Program: roesygpph.
-
Spectral Width: 12-16 ppm in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 16-32 per increment.
-
Mixing Time: 200-400 ms.
-
Data Processing and Interpretation
-
Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs). This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the residual solvent signal as an internal standard.
-
Interpretation:
-
Assign Aglycone Protons: Start by assigning the easily identifiable signals of the aglycone in the ¹H NMR spectrum (e.g., olefinic proton, methyl singlets). Use the COSY spectrum to trace out the proton spin systems within the triterpenoid backbone.
-
Assign Aglycone Carbons: Use the HSQC spectrum to assign the carbons directly attached to the assigned protons. Use the HMBC spectrum to assign quaternary carbons and to connect the different spin systems identified from the COSY spectrum.
-
Assign Sugar Protons: Identify the anomeric proton signals in the ¹H NMR spectrum (typically between δ 4.2 and 5.5 ppm). Use the COSY and TOCSY spectra to assign all the protons within each sugar spin system, starting from the anomeric proton.
-
Assign Sugar Carbons: Use the HSQC spectrum to assign the carbons of each sugar residue based on the proton assignments.
-
Determine Linkages: Use the HMBC spectrum to identify long-range correlations between the anomeric proton of a sugar and a carbon of another sugar or the aglycone. For example, a correlation between the anomeric proton of Glc I and C-2' of Ara establishes the Glc I-(1→2)-Ara linkage. Similarly, a correlation between the anomeric proton of Ara and C-3 of the hederagenin confirms the attachment point of the sugar chain to the aglycone.
-
Determine Stereochemistry: Use the ROESY spectrum to identify through-space correlations that define the relative stereochemistry. For example, ROESY correlations between H-1' of a sugar and protons on the aglycone can confirm the α or β configuration of the glycosidic bond. The magnitude of the ³JHH coupling constants for the anomeric protons can also help in determining the anomeric configuration (typically ~7-8 Hz for β-anomers and ~1-3 Hz for α-anomers in glucopyranosides and xylopyranosides).
-
By following this systematic approach, the complete and unambiguous structure of this compound can be elucidated, providing a solid foundation for further biological and pharmacological investigations.
Application Notes and Protocols for Screening Cauloside F Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting cell-based assays to screen for the potential bioactivities of Cauloside F, a triterpenoid saponin.[1] Given the known biological activities of similar saponins, this guide focuses on screening for anti-cancer, pro-apoptotic, and anti-inflammatory effects.
Application Note: Initial Screening of this compound for Anti-Cancer Activity
Triterpenoid saponins are a class of natural products known for their cytotoxic effects against various cancer cell lines.[2] A primary step in evaluating the therapeutic potential of this compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[3]
Experimental Rationale: To determine the concentration-dependent cytotoxic effect of this compound on selected cancer cell lines. This will allow for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a substance's potency in inhibiting a specific biological or biochemical function.
Recommended Cell Lines:
-
HeLa (Cervical Cancer): A widely used and well-characterized epithelial cancer cell line.
-
A549 (Lung Cancer): A common model for lung adenocarcinoma.
-
MCF-7 (Breast Cancer): An estrogen-receptor-positive breast cancer cell line.
-
Jurkat (T-cell Leukemia): A suspension cell line model for leukemia.
A normal, non-cancerous cell line (e.g., human foreskin fibroblasts) should be included as a control to assess for selective cytotoxicity against cancer cells.
Protocol: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is for determining the viability of cells after treatment with this compound.
Materials:
-
This compound (stock solution prepared in DMSO)[1]
-
Selected cancer and normal cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
96-well plates
-
Microplate reader
Procedure for Adherent Cells (e.g., HeLa, A549, MCF-7):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[4]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Data Presentation:
Table 1: Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa | 24 | 50.2 |
| 48 | 25.8 | |
| A549 | 24 | 65.1 |
| 48 | 33.4 | |
| MCF-7 | 24 | 42.5 |
| 48 | 21.9 | |
| Normal Fibroblasts | 24 | > 100 |
| 48 | > 100 |
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Application Note: Investigating Apoptosis Induction by this compound
If this compound demonstrates cytotoxic activity, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer compounds.[6] The Annexin V assay can detect one of the early hallmarks of apoptosis, the externalization of phosphatidylserine (PS) on the cell membrane.[7][8] To confirm apoptosis and investigate the downstream signaling, a caspase-3 activity assay should be performed, as caspase-3 is a key executioner caspase.[9]
Protocols for Apoptosis Detection
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for a predetermined time (e.g., 24 hours). Include untreated and vehicle-treated controls.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Table 2: Apoptosis Induction by this compound in HeLa Cells (Hypothetical Data)
| Cell Population | Control (%) | This compound (25 µM) (%) |
| Viable | 95.2 | 45.8 |
| Early Apoptotic | 2.1 | 35.5 |
| Late Apoptotic/Necrotic | 1.5 | 15.2 |
| Necrotic | 1.2 | 3.5 |
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner of apoptosis.
Materials:
-
Cells treated with this compound
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Treat 1-5 x 10^6 cells with this compound for the desired time.
-
Pellet the cells and resuspend them in 50 µL of chilled cell lysis buffer.[11]
-
Incubate on ice for 10 minutes.[11]
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.[11]
-
Determine the protein concentration of the lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.[11]
-
Add 5 µL of 4 mM DEVD-pNA substrate.[11]
-
Incubate at 37°C for 1-2 hours.[11]
-
Measure the absorbance at 405 nm.
Data Presentation:
Table 3: Caspase-3 Activity in HeLa Cells Treated with this compound (Hypothetical Data)
| Treatment | Absorbance at 405 nm | Fold Increase vs. Control |
| Control | 0.15 | 1.0 |
| This compound (25 µM) | 0.60 | 4.0 |
Proposed Apoptosis Signaling Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Application Note: Screening for Anti-inflammatory Activity
Saponins have been reported to possess anti-inflammatory properties.[6] A standard in vitro model to screen for anti-inflammatory activity is to use lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. LPS stimulation induces an inflammatory response, including the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite, a stable product of NO, in the cell culture supernatant.
Protocol: Nitric Oxide (NO) Production in Macrophages (Griess Assay)
Materials:
-
RAW 264.7 cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (e.g., from Sigma-Aldrich)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[12]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
After incubation, collect 100 µL of the culture supernatant from each well.[12]
-
Mix the supernatant with an equal volume of Griess Reagent in a new 96-well plate.[12]
-
Incubate at room temperature for 10-15 minutes.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Note: A parallel MTT assay should be performed under the same conditions to ensure that any decrease in NO production is not due to cytotoxicity.
Data Presentation:
Table 4: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells (Hypothetical Data)
| Treatment | NO Production (µM) | Cell Viability (%) |
| Control | 2.5 | 100 |
| LPS (1 µg/mL) | 45.8 | 98 |
| LPS + this compound (10 µM) | 28.3 | 97 |
| LPS + this compound (25 µM) | 15.1 | 95 |
Anti-inflammatory Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. biogot.com [biogot.com]
- 10. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 11. abcam.com [abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cauloside F Solubility in Aqueous Solutions
Welcome to the technical support center for Cauloside F. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a triterpenoid saponin isolated from plants such as Clematis akebioides.[1] Like many other saponins, this compound possesses a complex structure with both lipophilic (triterpenoid backbone) and hydrophilic (sugar moieties) parts, leading to amphiphilic properties.[2][3] This complex structure often results in poor aqueous solubility, which can be a significant hurdle in various experimental settings, particularly for in vitro and in vivo studies where uniform aqueous solutions are required. The low solubility can lead to challenges in achieving desired concentrations for biological assays and can impact bioavailability in drug development.[4]
Q2: What is the expected aqueous solubility of this compound?
Q3: What are the primary methods to improve the aqueous solubility of this compound?
Several well-established techniques can be employed to enhance the aqueous solubility of poorly soluble natural products like this compound. The most common and effective methods include:
-
Co-solvency: Utilizing a mixture of water-miscible organic solvents to increase the solubility of a non-polar solute.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin molecule to form a water-soluble inclusion complex.
-
Use of Surfactants (Micellar Solubilization): Incorporating surfactants that form micelles in which the hydrophobic this compound can be entrapped.
-
Solid Dispersion: Dispersing this compound in a solid hydrophilic carrier at the molecular level to improve its dissolution rate and solubility.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation or cloudiness upon addition to aqueous buffer. | The concentration of this compound exceeds its solubility limit in the chosen aqueous medium. | 1. Decrease the final concentration of this compound. 2. Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Be mindful of the tolerance of your experimental system to the co-solvent. 3. Incorporate a solubilizing agent such as a surfactant (e.g., Tween-80) or a cyclodextrin. 4. Gentle heating and sonication can aid in dissolution, but be cautious of potential degradation if the compound is heat-labile.[5] |
| Difficulty dissolving the initial stock solution in an organic solvent. | The purity or physical form of the this compound powder may affect its dissolution. | 1. Use a fresh, high-purity batch of this compound. 2. Sonication is recommended to aid the dissolution in solvents like DMSO.[1] 3. Ensure the organic solvent is anhydrous , as absorbed water can affect solubility. |
| Phase separation is observed in the final aqueous formulation. | The co-solvent system is not optimal, leading to immiscibility at the desired concentrations. | 1. Adjust the ratios of the co-solvents. For example, in a DMSO/PEG300/Tween-80/Saline system, ensure thorough mixing after the addition of each component.[5] 2. Screen different co-solvents and surfactants to find a more compatible system for your desired final concentration. |
| The prepared solution is clear initially but precipitates over time. | The solution is supersaturated and thermodynamically unstable. | 1. Prepare fresh solutions immediately before use. 2. Store stock solutions at -80°C to maintain stability.[5] 3. Consider preparing a solid dispersion or a cyclodextrin complex for improved long-term stability in the solid state, which can be readily dissolved when needed. |
Data Presentation: Solubility Enhancement of this compound
The following table summarizes quantitative data on the solubility of this compound in different solvent systems.
| Solvent System | Achievable Concentration | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (20.2 mM) | Direct Dissolution with Sonication | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.02 mM) | Co-solvency | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.02 mM) | Co-solvency for in vivo (oral) | [5] |
Experimental Protocols
Protocol 1: Co-solvent System for Aqueous Solutions
This protocol is adapted from a formulation used for in vivo studies and can be scaled down for in vitro applications.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or appropriate aqueous buffer
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL. Sonication is recommended to ensure complete dissolution.[1]
-
To prepare a 1 mL working solution with a final this compound concentration of 2.5 mg/mL, follow these steps: a. Take 100 µL of the 25 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly by vortexing until the solution is clear. c. Add 50 µL of Tween-80 and mix again until the solution is homogenous. d. Add 450 µL of saline or your desired aqueous buffer to reach a final volume of 1 mL. Mix gently to avoid foaming.[5]
-
The final solution should be clear. If any precipitation or cloudiness occurs, gentle warming or brief sonication may be applied. It is recommended to prepare this working solution fresh on the day of use.
Protocol 2: Cyclodextrin Inclusion Complexation
This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility, based on methods used for similar triterpenoid saponins.[6]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol or Methanol
Procedure:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized by testing different ratios (e.g., 1:2, 1:5).
-
Preparation of the Complex (Kneading Method): a. Accurately weigh the required amounts of this compound and HP-β-CD. b. Place the HP-β-CD in a mortar and add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste. c. Gradually add the this compound powder to the paste and knead for 30-60 minutes. d. Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved. e. The resulting solid inclusion complex can be crushed into a fine powder and stored.
-
Solubility Assessment: a. Prepare a series of aqueous solutions with increasing concentrations of the this compound-HP-β-CD complex. b. Stir the solutions at room temperature for 24 hours to ensure equilibrium is reached. c. Filter the solutions through a 0.45 µm filter. d. Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the enhanced solubility.
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound using a co-solvent system.
Caption: Mechanism of solubility enhancement of this compound via cyclodextrin inclusion complexation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy [mdpi.com]
- 3. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review [mdpi.com]
- 4. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inclusion complex of saikosaponin-d with hydroxypropyl-β-cyclodextrin: Improved physicochemical properties and anti-skin cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Cauloside F stability issues in experimental buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Cauloside F in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in experimental buffers a concern?
This compound is a triterpenoid saponin isolated from plants such as Clematis akebioides.[1] Like other saponins, its complex glycosidic structure can be susceptible to degradation under various experimental conditions, which can impact the accuracy and reproducibility of research findings. Factors such as pH, temperature, and buffer composition can influence its stability.[2][3]
Q2: What are the primary factors that can lead to the degradation of this compound in my experiments?
Several factors can contribute to the degradation of this compound in aqueous buffer solutions:
-
pH: Saponin hydrolysis is often base-catalyzed.[3] Alkaline pH conditions can accelerate the cleavage of glycosidic bonds, leading to the breakdown of this compound.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[2][4] Storing stock solutions and conducting experiments at elevated temperatures can lead to significant degradation.
-
Enzymatic Contamination: The presence of contaminating glycosidases in crude enzyme preparations or cell lysates can enzymatically cleave the sugar moieties of this compound.
-
Metal Ions: Certain metal ions can catalyze degradation reactions. It is crucial to use high-purity water and reagents.[2]
Q3: How can I assess the stability of this compound in my specific experimental buffer?
To determine the stability of this compound, you can perform a time-course experiment where the concentration of the compound is monitored over time under your specific experimental conditions (buffer composition, pH, temperature). A detailed protocol for this type of stability assessment is provided in the "Experimental Protocols" section below. Quantification is typically achieved using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[5][6]
Q4: What are the ideal storage conditions for this compound stock solutions?
To ensure maximum stability, this compound stock solutions should be stored at low temperatures, ideally at -20°C or -80°C.[2] It is also advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent for the stock solution is also important; DMSO is a common solvent for saponins.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound over time. | Degradation of this compound in the experimental buffer. | 1. Verify the pH of your buffer; avoid alkaline conditions if possible. 2. Conduct experiments at the lowest feasible temperature. 3. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. 4. Perform a stability check of this compound in your buffer using HPLC (see protocol below). |
| Inconsistent results between experiments. | Instability of this compound leading to variable effective concentrations. | 1. Standardize buffer preparation and storage. 2. Ensure consistent timing between the preparation of the final dilution and its use in the assay. 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC/UPLC analysis. | Degradation of this compound into smaller molecules. | 1. Characterize the degradation products using LC-MS/MS to understand the degradation pathway.[8][9] 2. Modify experimental conditions (e.g., lower pH, add antioxidants) to minimize degradation. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Experimental Buffer
This protocol outlines a method to determine the stability of this compound in a specific buffer over time using HPLC analysis.
1. Materials:
- This compound
- Experimental Buffer (e.g., Phosphate-Buffered Saline, Tris Buffer)
- HPLC-grade Acetonitrile
- HPLC-grade Water with 0.1% Formic Acid
- HPLC system with a C18 column and UV or ELSD detector[5]
2. Procedure:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
- Spike the experimental buffer with this compound to a final concentration relevant to your experiments (e.g., 100 µM).
- Immediately take a sample (t=0) and inject it into the HPLC system to determine the initial concentration.
- Incubate the remaining solution under your standard experimental conditions (e.g., 37°C).
- Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
- Analyze each sample by HPLC to quantify the remaining this compound.
- Plot the percentage of remaining this compound against time to determine its stability profile.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
- The degradation can often be modeled using first-order kinetics.[8]
Quantitative Data Summary
The following table provides a hypothetical summary of this compound stability data in different buffers at 37°C.
| Buffer System | pH | % this compound Remaining after 24h |
| Phosphate-Buffered Saline (PBS) | 7.4 | 65% |
| Tris-HCl | 8.0 | 40% |
| Acetate Buffer | 5.0 | 95% |
| Histidine-Glutamate Buffer | 6.0 | 92% |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds [frontiersin.org]
- 7. This compound supplier | CAS 60451-47-0 | AOBIOUS [aobious.com]
- 8. Forced Degradation Studies, Elucidation of Degradation Pathways and Degradation Kinetics of Xylopic Acid via LC and LC-MS/MS Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ESI-MSn and LC-ESI-MS studies to characterize forced degradation products of bosentan and a validated stability-indicating LC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cauloside F in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Cauloside F in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a triterpenoid saponin isolated from Clematis akebioides.[1][2] While the precise mechanism is still under investigation, based on the actions of similar saponins, it is hypothesized to exert anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways are crucial regulators of pro-inflammatory gene expression.
Q2: What is a recommended starting dose for this compound in animal models?
Currently, there is limited public data on the specific dosage of purified this compound in animal models. However, studies on other triterpenoid saponin extracts can provide a starting point for dose-ranging studies. For a saponin extract from Maesa balansae (PX-6518), a single subcutaneous dose of 0.4 mg/kg was effective in a mouse model of leishmaniasis, with doses ranging from 0.1 to 5 mg/kg being tested.[4][5] For crude saponins from Chenopodium quinoa, oral gavage doses in rats went as high as 10.0 g/kg.[6] It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and disease state.
Q3: What is the known toxicity profile of this compound?
The specific LD50 and detailed toxicity profile for this compound are not well-documented in publicly available literature. A study on crude saponins from quinoa reported an LD50 greater than 5 g/kg in rats, suggesting low acute toxicity for that mixture.[6] Researchers should conduct their own toxicity studies, starting with low doses and carefully observing the animals for any adverse effects.
Q4: How should I prepare this compound for in vivo administration?
This compound is soluble in DMSO.[2] For in vivo use, a common method is to first dissolve the compound in a minimal amount of DMSO and then dilute it with other vehicles to minimize toxicity. A typical vehicle formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare the working solution fresh on the day of use.
Troubleshooting Guide
Q1: I am observing precipitation of this compound in my vehicle solution. What can I do?
-
Ensure Proper Dissolution: Make sure the initial stock solution in DMSO is fully dissolved before adding other co-solvents. Gentle heating or sonication can aid in dissolution.
-
Check Solvent Ratios: The order and ratio of solvent addition are critical. Always add the co-solvents sequentially and mix thoroughly after each addition.
-
Consider Alternative Vehicles: If precipitation persists, consider alternative formulations. For some saponins, a vehicle containing 10% DMSO and 90% corn oil has been used.
Q2: The animals are showing signs of distress or irritation at the injection site after administration. What could be the cause?
-
High DMSO Concentration: High concentrations of DMSO can cause local irritation. Aim to keep the final DMSO concentration in your formulation as low as possible, ideally below 10%.
-
pH of the Solution: Check the pH of your final formulation. Adjust if necessary to be within a physiologically tolerable range.
-
Route of Administration: If using subcutaneous or intraperitoneal injection, ensure the injection volume is appropriate for the size of the animal to avoid discomfort.
Q3: I am not observing the expected therapeutic effect in my animal model. What are the potential reasons?
-
Suboptimal Dosage: The dose of this compound may be too low. A dose-response study is essential to identify the effective therapeutic window.
-
Poor Bioavailability: The route of administration may not be optimal. Some saponins have poor oral bioavailability.[5] Consider alternative routes such as subcutaneous or intraperitoneal injection.
-
Metabolism and Clearance: The compound may be rapidly metabolized and cleared in your animal model. Pharmacokinetic studies can help determine the half-life and optimal dosing frequency.
-
Timing of Administration: The timing of drug administration relative to disease induction can be critical. The therapeutic window may be narrow.
Data Presentation
Table 1: In Vivo Dosage of Saponins in Animal Models (for reference)
| Saponin Type | Animal Model | Route of Administration | Effective Dose Range | Notes |
| Triterpenoid Saponin Extract (PX-6518) | Mouse | Subcutaneous | 0.4 - 2.5 mg/kg | Single dose administration.[4][5] |
| Triterpenoid Saponin Extract (PX-6518) | Mouse | Oral | Inactive up to 200 mg/kg for 5 days | Poor oral bioavailability observed.[5] |
| Crude Saponins from Chenopodium quinoa | Rat | Oral Gavage | 1.0 - 10.0 g/kg | High doses tested in acute toxicity study.[6] |
Note: This data is for related saponin compounds and should be used as a guideline for designing dose-ranging studies for this compound.
Experimental Protocols
Protocol: Preparation and Administration of this compound for In Vivo Studies
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL).
-
Vortex and, if necessary, sonicate briefly in a water bath to ensure complete dissolution. The solution should be clear.
-
-
Working Solution Preparation (Example for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):
-
For a final volume of 1 mL, start with the required volume of your this compound stock solution (e.g., if your final desired concentration is 2.5 mg/mL, you would use 100 µL of a 25 mg/mL stock).
-
Add 400 µL of PEG300 to the stock solution and mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
Visually inspect the solution for any precipitation.
-
-
Animal Administration:
-
Acclimatize the animals to the experimental conditions.
-
Determine the appropriate volume for injection based on the animal's weight and the desired dose.
-
Administer the freshly prepared this compound solution via the chosen route (e.g., intraperitoneal, subcutaneous, or oral gavage).
-
Include a vehicle control group that receives the same formulation without this compound.
-
Monitor the animals closely for any adverse reactions post-administration.
-
Mandatory Visualizations
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
References
- 1. In vitro and In vivo Evaluation of Select Kahalalide F Analogs with Antitumor and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Vivo Activities of a Triterpenoid Saponin Extract (PX-6518) from the Plant Maesa balansae against Visceral Leishmania Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activities of a triterpenoid saponin extract (PX-6518) from the plant Maesa balansae against visceral leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo acute toxicity and mutagenic analysis of crude saponins from Chenopodium quinoa Willd husks - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10170B [pubs.rsc.org]
Technical Support Center: Cauloside F Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Cauloside F.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the extraction, separation, and analysis of this compound.
Extraction & Initial Processing
Q1: My initial solvent extraction of this compound from Clematis akebioides has a very low yield. What can I do to improve it?
A1: Low extraction yields can be attributed to several factors. Consider the following troubleshooting steps:
-
Solvent Choice: this compound is a large, polar glycoside. While methanol or 70-80% ethanol are commonly used for saponin extraction, ensure the polarity is optimal.[1] You can try sequential extractions with solvents of increasing polarity.
-
Extraction Method: Traditional methods like maceration may not be exhaustive.[1] Consider using more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve efficiency by enhancing solvent penetration and reducing extraction time.[2][3]
-
Particle Size: Ensure your plant material is finely ground to maximize the surface area for solvent interaction.[2]
-
Solvent-to-Solid Ratio: A low solvent-to-solid ratio may result in an incomplete extraction. Increasing the volume of the solvent can enhance the extraction yield, but be mindful that this will require concentrating a larger volume later.[4]
Q2: After evaporating the initial extract, I'm left with a complex, tar-like residue that is difficult to work with. How can I clean this up?
A2: This is a common issue due to the co-extraction of lipids, pigments, and other non-polar compounds.
-
Defatting: Before alcohol-based extraction, pre-treat the dried plant material with a non-polar solvent like n-hexane or petroleum ether to remove lipids.[2]
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Liquid-Liquid Partitioning: After initial extraction and concentration, perform a liquid-liquid partitioning. A common method for saponins is to dissolve the crude extract in water and then partition it against n-butanol. The saponins will preferentially move to the butanol layer, leaving more polar impurities in the aqueous layer.[1]
Chromatographic Purification
Q3: I'm having trouble separating this compound from other structurally similar saponins using column chromatography. The peaks are broad and overlapping.
A3: Co-elution of similar saponins is a primary challenge. Here’s how to improve resolution:
-
Column Selection:
-
Stationary Phase: For saponins, reversed-phase columns like C18 or ODS are very common.[5] If you are still getting poor separation, consider a different stationary phase chemistry, such as a C12 column, which has been shown to be effective for separating caulosides.[6]
-
Particle Size: Using a column with smaller particle size can significantly improve peak resolution, though it will also increase backpressure.[7]
-
-
Mobile Phase Optimization:
-
Solvent System: The most common mobile phases are gradients of methanol-water or acetonitrile-water.[7][8][9] Acetonitrile often provides sharper peaks than methanol.
-
Additives: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of any acidic functional groups on the saponins.[7][9] For caulosides, an ammonium acetate buffer has also been used effectively.[6]
-
Gradient Slope: A shallower gradient (a slower increase in the organic solvent percentage over time) can improve the separation of closely eluting compounds.[6]
-
-
Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, leading to better resolution.[7][10]
Q4: I can't detect this compound using my HPLC with a UV detector. Is the compound not eluting?
A4: This is a very common issue with saponins. Triterpenoid saponins like this compound lack a strong chromophore, meaning they do not absorb UV light well, especially at common wavelengths like 254 nm.[4][6][11]
-
Alternative Detection Methods:
-
Evaporative Light Scattering Detector (ELSD): This is the most common and effective detector for saponins. It detects any non-volatile analyte and is not dependent on optical properties.[4][6][11]
-
Mass Spectrometry (MS): An LC-MS system provides both detection and mass information, which is invaluable for confirming the identity of your target compound.[4][6]
-
-
Low Wavelength UV: If you are limited to a UV detector, try monitoring at a very low wavelength (e.g., 200-210 nm). However, be aware that many solvents also absorb in this region, leading to a high background and potential for interference.[2]
Q5: The yield from my preparative HPLC step is very low, even though the analytical HPLC shows a good peak.
A5: Low recovery in preparative HPLC can be due to several factors:
-
Overloading: While the goal of preparative HPLC is to load as much sample as possible, excessive overloading can lead to poor peak shape and co-elution with impurities, making it difficult to collect a pure fraction. Perform a loading study to find the optimal sample concentration and injection volume for your column.[12]
-
Sample Solubility: this compound is soluble in DMSO, but this may not be the ideal injection solvent for reversed-phase HPLC.[13][14] High concentrations of DMSO can cause peak distortion. Try to dissolve your sample in the initial mobile phase if possible.
-
Fraction Collection Parameters: Ensure your fraction collector settings are optimized. A delay in the tubing between the detector and the fraction collector can cause you to miss the beginning or end of your peak.[12]
Stability and Purity Assessment
Q6: I suspect my this compound is degrading during purification. What are the likely causes?
A6: Saponin stability can be compromised by both pH and temperature.
-
pH: The glycosidic bonds in saponins can be susceptible to hydrolysis under strong acidic or basic conditions. The biological activity of the related Cauloside C has been shown to be pH-dependent, with stronger action in acidic media, which may also influence its stability.[9] It is generally advisable to work with mobile phases that are neutral or slightly acidic.
-
Temperature: Avoid high temperatures during extraction and solvent evaporation.[2] Use a rotary evaporator under reduced pressure to keep temperatures low. For long-term storage, keep the purified compound in a sealed vial at -20°C or -80°C, protected from light and moisture.[14]
Q7: How can I accurately assess the purity of my final this compound sample?
A7: A multi-technique approach is recommended for purity assessment.
-
HPLC-ELSD/MS: As mentioned, HPLC with ELSD or MS detection is ideal for analyzing this compound. Purity can be estimated by the area percentage of the main peak.[11]
-
Quantitative NMR (qNMR): This technique can provide an absolute purity determination without the need for a reference standard of the same compound.[11]
-
LC-MS: This is crucial for identifying any remaining impurities by their mass-to-charge ratio.[11]
Data Summary
The following table summarizes typical chromatographic conditions used for the separation of caulosides and other triterpenoid saponins.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C12 or C18, 3-5 µm particle size | C12 or C18, 5-10 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate Buffer | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | Shallow gradient (e.g., 20-60% B over 40 min) | Step or linear gradient, optimized from analytical scale |
| Flow Rate | 0.8 - 1.2 mL/min | 5 - 20 mL/min (depending on column diameter) |
| Detection | ELSD or MS | UV (for triggering fraction collection) followed by offline analysis |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of Total Saponins
This protocol is a general method for enriching saponins from plant material, adapted from procedures for Caulophyllum and Clematis species.[1][10][13][14]
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Drying and Grinding: Air-dry the roots of Clematis akebioides and grind into a fine powder.
-
Defatting: Macerate the powdered material in n-hexane (1:10 w/v) for 24 hours at room temperature to remove lipids. Filter and discard the hexane. Repeat this step twice.
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Extraction: Extract the defatted powder with 80% ethanol (1:10 w/v) three times using ultrasonication for 60 minutes per extraction.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it against an equal volume of n-butanol three times.
-
Enrichment: Combine the n-butanol fractions and evaporate to dryness. This yields the total saponin fraction.
Protocol 2: Preparative HPLC Purification of this compound
This protocol outlines a representative method for isolating this compound from the enriched saponin fraction.
-
Column: Use a preparative reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).
-
Sample Preparation: Dissolve the total saponin fraction in a minimal amount of methanol or the initial mobile phase. Filter through a 0.45 µm filter before injection.
-
Mobile Phase:
-
A: Water with 0.1% acetic acid
-
B: Acetonitrile
-
-
Gradient Elution: Develop a gradient based on prior analytical HPLC analysis. A starting point could be:
-
0-10 min: 30% B
-
10-50 min: 30-70% B
-
50-55 min: 70-100% B
-
55-60 min: 100% B
-
-
Flow Rate: Set the flow rate according to the column dimensions (e.g., 15 mL/min for a 20 mm ID column).
-
Detection & Fraction Collection: Monitor the eluent with a UV detector (at a low wavelength like 210 nm) to trigger the fraction collector. Collect fractions corresponding to the target peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC with ELSD or MS detection to confirm the purity of this compound.
-
Final Step: Combine the pure fractions, evaporate the solvent, and lyophilize to obtain pure this compound as a white powder.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to this compound purification and its potential biological activity.
References
- 1. Extraction and Distillation Methods of Saponin Extracts [plantextractwholesale.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Studies on the constituents of Clematis species. VIII. Triterpenoid saponins from the aerial part of Clematis tibetana KUNTZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triterpenoid saponins from Clematis chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. Triterpenoid saponins from the roots of Clematis argentilucida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triterpenoid saponins from the roots of Clematis argentilucida and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Cauloside F experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Cauloside F. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What are the common causes for this variability?
A1: Inconsistent IC50 values are a frequent challenge in cell-based assays with natural compounds like this compound. Several factors can contribute to this variability:
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Compound Purity and Integrity: The purity of your this compound sample is critical. Impurities can interfere with the assay, and the compound may degrade if not stored properly. It is recommended to verify the purity of your sample using methods like HPLC. Improper storage, particularly exposure to light and fluctuating temperatures, can lead to degradation.[1]
-
Solubility Issues: this compound, being a triterpenoid saponin, may have limited aqueous solubility. Precipitation of the compound at higher concentrations can lead to an inaccurate assessment of its effective concentration, resulting in variable IC50 values.
-
Assay Conditions: Minor variations in experimental conditions can significantly impact results. Ensure consistency across experiments in:
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Cell density at the time of seeding and treatment.
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Duration of compound treatment.
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Concentration of serum in the culture medium.
-
The specific endpoint being measured (e.g., metabolic activity vs. membrane integrity).
-
-
Cell Line Specifics: Different cancer cell lines can exhibit varying sensitivity to this compound due to differences in their genetic makeup, proliferation rates, and expression of target proteins.
Q2: My this compound solution appears cloudy or forms a precipitate in the cell culture medium. How can I improve its solubility?
A2: Poor aqueous solubility is a common characteristic of saponins. Here are some strategies to improve the solubility of this compound for in vitro experiments:
-
Use of a Stock Solution in an Organic Solvent: Prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). The final concentration of the organic solvent in your cell culture media should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
-
Serial Dilutions: When preparing your working concentrations, perform serial dilutions of the stock solution in your cell culture medium. Ensure thorough mixing after each dilution.
-
Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to improve solubility.
-
Sonication: If precipitation occurs during the preparation of the working solution, brief sonication can aid in dissolution.[1]
Q3: What is the recommended storage procedure for this compound to ensure its stability?
A3: Proper storage is crucial for maintaining the biological activity of this compound. For long-term storage, it is recommended to store the powder at -20°C for up to three years. If dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and used within one year.[1] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.
Troubleshooting Inconsistent Results
Variability in experimental outcomes can be frustrating. The following table outlines common problems, their potential causes, and suggested solutions when working with this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells in a cell viability assay | - Inconsistent cell seeding- Edge effects in the microplate- Incomplete dissolution of this compound- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.- Visually inspect for precipitate and consider sonication of the stock solution.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| IC50 value is significantly different from previously reported data for other saponins | - Different cell line used- Variation in assay protocol (e.g., incubation time, cell density)- Degradation of this compound stock | - Compare your experimental conditions with the cited literature.- Perform a time-course and cell-density optimization experiment.- Use a fresh stock of this compound and verify its purity. |
| No apoptotic effect observed at expected concentrations | - Cell line may be resistant to this compound-induced apoptosis- Insufficient incubation time- Incorrect detection method for apoptosis | - Test a range of concentrations and extend the incubation period.- Use a positive control for apoptosis induction.- Employ multiple apoptosis assays (e.g., Annexin V staining, caspase activity assay) to confirm the results. |
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed to assess the bioactivity of this compound.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Express the results as a percentage of the vehicle control (which is set to 100% viability). Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Caspase-3 Activity Assay
This fluorometric assay detects the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treating cells with this compound for the desired time, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates in a 96-well black plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity. Results can be expressed as fold change relative to the vehicle control.
Western Blot for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
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Protein Extraction: Following treatment with this compound, harvest the cells and extract total protein using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate the membrane with a suitable HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 15.5 |
| MCF-7 | Breast Cancer | 48 | 22.8 |
| A549 | Lung Cancer | 48 | 18.2 |
| HepG2 | Liver Cancer | 48 | 25.1 |
Note: These are example values and should be experimentally determined.
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
Minimizing degradation of Cauloside F during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Cauloside F during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a triterpenoid saponin.[1] Key chemical properties are summarized below:
| Property | Value |
| Molecular Formula | C59H96O27 |
| Molecular Weight | 1237.39 g/mol [2] |
| Appearance | Solid |
| Purity | Typically >98% by HPLC |
| Solubility | Soluble in DMSO |
Q2: What are the primary factors that can cause this compound to degrade?
The main factors contributing to the degradation of saponins like this compound are:
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Temperature: High temperatures accelerate chemical reactions, leading to degradation.[3] Saponins are generally sensitive to heat.
-
pH: Both acidic and basic conditions can cause hydrolysis of the glycosidic bonds, leading to the breakdown of the saponin structure.[3]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[3][4][5]
-
Moisture: High humidity can lead to moisture absorption and hydrolysis.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[3]
Q3: What are the general degradation pathways for triterpenoid saponins like this compound?
Triterpenoid saponins primarily degrade through the hydrolysis of their glycosidic bonds. This can result in the formation of secondary saponins (with fewer sugar units) or the aglycone (sapogenin), which is the triterpenoid core without any sugar moieties.[3][6] Other potential degradation reactions include isomerization and decomposition reactions under heat.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my this compound sample. | Degradation due to improper storage. | Review your storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture and air exposure. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use vials to avoid repeated freezing and thawing. | |
| Unexpected peaks in my analytical chromatogram (e.g., HPLC). | Presence of degradation products. | This could indicate hydrolysis or other forms of degradation. Compare the chromatogram to a freshly prepared standard. Consider performing a forced degradation study to identify potential degradation products. |
| Contamination of the sample or solvent. | Ensure the use of high-purity solvents and clean labware. | |
| Poor solubility of this compound in my experimental buffer. | The compound may have degraded into less soluble forms. | Confirm the integrity of your sample using an analytical technique like HPLC. Prepare fresh solutions from a properly stored stock. |
| Inappropriate solvent choice. | This compound is soluble in DMSO. For aqueous buffers, prepare a concentrated stock in DMSO and then dilute it into the aqueous medium, ensuring the final DMSO concentration is compatible with your experiment. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to understand its stability profile and identify potential degradation products.
1. Materials:
- This compound
- Methanol (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H2O2), 3%
- HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
- pH meter
- Temperature-controlled oven
- Photostability chamber
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H2O2.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Transfer an aliquot of the this compound stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial containing the dry powder in an oven at 80°C for 48 hours.
-
Reconstitute the sample in methanol.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound (1 mg/mL in methanol) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
Analyze by HPLC at appropriate time intervals.
-
-
Control Sample: Keep a sample of the this compound stock solution at -20°C, protected from light, to serve as an undegraded control.
3. Analysis:
- Analyze all samples by a validated stability-indicating HPLC method.
- Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products.
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Potential Consequences of Improper Storage for Saponins.
| Parameter | Recommended Condition | Consequence of Deviation |
| Temperature | Solid: -20°C for long-term storage.[3] In Solution: -80°C. | Increased temperature accelerates degradation, leading to loss of potency.[3] |
| Light | Store in the dark (e.g., in amber vials or wrapped in aluminum foil). | Exposure to light, especially UV, can cause photodegradation.[3][4] |
| pH | Maintain a neutral pH for solutions. | Acidic or basic conditions can lead to hydrolysis of glycosidic bonds.[3] |
| Moisture | Store in a desiccator or with a desiccant in a tightly sealed container. | Moisture can cause hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible. | Oxygen can lead to oxidation. |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid repeated cycles. | Can lead to degradation of the compound in solution. |
Visualizations
Caption: General degradation pathways for this compound.
Caption: Hypothetical signaling pathways modulated by this compound.
References
How to avoid Cauloside F precipitation in cell culture media.
Welcome to the technical support center for Cauloside F. This guide provides troubleshooting advice and answers to frequently asked questions to help you successfully use this compound in your cell culture experiments and avoid issues with precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it precipitating in my cell culture medium?
This compound is a natural triterpenoid saponin with a large, complex structure (Molecular Formula: C₅₉H₉₆O₂₇) and a high molecular weight of approximately 1237.38 g/mol .[1] Due to its chemical nature, it is poorly soluble in aqueous solutions like cell culture media.
Precipitation typically occurs for one or more of the following reasons:
-
Low Aqueous Solubility: The compound is inherently hydrophobic. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous medium, the final concentration may exceed its solubility limit, causing it to fall out of solution.
-
Improper Dilution Technique: Adding a highly concentrated stock directly to a large volume of medium can create localized areas of high concentration, triggering immediate precipitation before the compound can disperse.
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Interactions with Media Components: Complex media, especially those containing serum, have high concentrations of proteins (e.g., albumin) and salts. Hydrophobic compounds like this compound can interact with these components, leading to the formation of insoluble complexes.[2][3][4][5][6]
-
Temperature and pH Shifts: Changes in temperature (e.g., warming cold media) or pH can alter the solubility of media components and the compound itself.[7]
Q2: How should I prepare a stable stock solution of this compound?
The recommended solvent for preparing a this compound stock solution is Dimethyl Sulfoxide (DMSO).[1][8][9] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL achievable.[1]
Key Recommendations:
-
Use High-Quality, Anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1] Always use newly opened, anhydrous, cell-culture grade DMSO.
-
Utilize Sonication: To ensure complete dissolution, sonication in a water bath is often necessary.[1][8]
-
Store Properly: Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6-12 months) storage.[1][8]
Q3: What is the optimal procedure for diluting the this compound stock into my culture medium?
The key to preventing precipitation during dilution is to avoid rapid changes in solvent polarity. Never add the DMSO stock directly into the full volume of your culture flask.
Recommended Dilution Protocol:
-
Warm your cell culture medium to 37°C.
-
Perform a serial dilution. First, make an intermediate dilution of your DMSO stock in a small volume of pre-warmed complete medium (e.g., 100 µL to 1 mL).
-
Vortex or gently pipette the intermediate dilution immediately to ensure rapid and uniform mixing.
-
Add this intermediate dilution to your final culture volume and swirl the flask or plate gently to mix. This gradual dilution process helps keep the compound in solution.
Q4: My final DMSO concentration is affecting my cells. What other solvents or formulations can I try?
While DMSO is the primary solvent, if its final concentration is a concern, other strategies can be employed. These methods, often used for in vivo studies, can be adapted for cell culture but require careful validation to check for cytotoxicity.
-
Co-Solvent Systems: Formulations using co-solvents can improve solubility. A common system involves a mixture of DMSO, PEG300 (Polyethylene glycol 300), and a non-ionic surfactant like Tween-80.[1][10] For example, a stock could be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Note: You must run vehicle-only controls to ensure these components do not affect your experimental results.
-
Complexation Agents: For hydrophobic compounds, agents like cyclodextrins can be used to form inclusion complexes, which are more water-soluble. This approach requires specific formulation development for this compound.
Troubleshooting Guide
If you observe precipitation in your cell culture medium after adding this compound, follow this troubleshooting workflow to identify and resolve the issue.
Data & Protocols
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in the recommended primary solvent.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| DMSO | 25 mg/mL | ~20.2 mM | Sonication is recommended. | [8] |
| DMSO | 100 mg/mL | ~80.8 mM | Ultrasonic assistance needed. Use fresh, anhydrous DMSO. | [1] |
Experimental Protocol: Preparation and Use of this compound in Cell Culture
This protocol provides a detailed methodology to minimize precipitation risk.
Materials:
-
This compound powder
-
Anhydrous, sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Sonicator water bath
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
Procedure:
-
Stock Solution Preparation (e.g., 20 mM Stock):
-
Under sterile conditions (e.g., in a biosafety cabinet), weigh the required amount of this compound powder. For 1 mg of this compound (MW: 1237.4), you will need ~40.4 µL of DMSO for a 20 mM stock.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex briefly.
-
If the powder is not fully dissolved, place the vial in a sonicator water bath at room temperature and sonicate for 10-15 minutes or until the solution is clear.[1][8]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into sterile, single-use tubes and store at -80°C.
-
-
Dilution into Cell Culture Medium (Example: Preparing a 20 µM final concentration):
-
Thaw one aliquot of your 20 mM this compound stock solution at room temperature.
-
Step 1 (Intermediate Dilution): In a sterile 1.5 mL tube, add 999 µL of pre-warmed (37°C) complete cell culture medium. Add 1 µL of the 20 mM stock solution to this tube. This creates a 1:1000 dilution, resulting in a 20 µM intermediate solution.
-
Immediately vortex the tube gently or pipette up and down several times to mix thoroughly.
-
Step 2 (Final Dilution): Add the required volume of this 20 µM intermediate solution to your cell culture vessel (flask, plate, etc.) containing the final volume of medium and cells.
-
Gently swirl the vessel to ensure even distribution.
-
-
Controls:
-
Always include a "vehicle control" in your experiment. This control should contain cells treated with the same final concentration of DMSO (or other solvent systems) as your experimental samples. For the example above, the final DMSO concentration would be 0.1%.
-
Conceptual Diagrams
The diagrams below illustrate key concepts related to this compound solubility and potential interactions in culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding interactions of niclosamide with serum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morin Flavonoid Interaction with Albumin and Its Nanoparticle Conjugation: An Efficient Antioxidant Vehicle for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. This compound supplier | CAS 60451-47-0 | AOBIOUS [aobious.com]
- 10. researchgate.net [researchgate.net]
Dealing with low UV absorbance of Cauloside F during analysis.
Welcome to the technical support center for the analysis of Cauloside F. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical challenges associated with this compound, particularly its low UV absorbance.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a very low or no UV signal for this compound in my HPLC analysis?
A1: this compound is a triterpenoid saponin. Triterpenoid saponins inherently lack a strong chromophore in their chemical structure, which is the part of a molecule that absorbs ultraviolet (UV) or visible light.[1] Consequently, they exhibit very weak UV absorbance, typically in the low wavelength range of 205-230 nm. At these low wavelengths, baseline noise from the mobile phase can be high, further masking the weak signal from your analyte.
Q2: What are the recommended alternative detection methods for this compound analysis?
A2: Due to the poor UV absorbance of this compound, alternative detection methods are highly recommended for accurate and sensitive quantification. The most suitable detectors are:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte. It nebulizes the mobile phase and detects the light scattered by the non-volatile analyte particles, making it ideal for non-chromophoric compounds like saponins.[2]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that measures charge imparted to aerosol particles of the non-volatile analyte. It is known for its high sensitivity and consistent response across a wide range of analyte concentrations.[3]
-
Mass Spectrometry (MS): LC-MS is a powerful technique for both qualitative and quantitative analysis of this compound. It offers high sensitivity and selectivity, and can provide structural information for confirmation.
Q3: Can I improve UV detection of this compound through derivatization?
A3: While derivatization to introduce a chromophore is a common strategy for enhancing UV detection of non-absorbing compounds, it is not a routine practice for saponins like this compound. The complex structure of saponins can make derivatization reactions challenging, potentially leading to incomplete reactions or the formation of multiple products. Alternative detectors like ELSD, CAD, or MS are generally preferred for their direct analysis capabilities.
Q4: What are typical sample preparation methods for extracting this compound from plant materials?
A4: A general workflow for the extraction of saponins from plant materials involves the following steps:
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Grinding: The dried plant material is ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with a polar solvent, typically methanol or ethanol, often with heating or sonication to improve efficiency.
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is then evaporated to yield a crude extract.
-
Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step can be employed to remove interfering substances before HPLC analysis.
Troubleshooting Guides
HPLC-UV Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| No peak or very small peak for this compound | Low UV absorbance of the analyte. | Set the UV detector to a low wavelength (205-210 nm). Be aware of potential baseline noise. Consider using alternative detectors like ELSD, CAD, or MS for better sensitivity. |
| Low concentration of this compound in the sample. | Concentrate the sample extract. Optimize the extraction procedure to increase the yield of this compound. | |
| High baseline noise | Mobile phase absorbs at the selected low wavelength. | Use high-purity HPLC-grade solvents. Consider using a mobile phase with a lower UV cutoff. |
| Contaminated column or guard column. | Flush the column with a strong solvent. Replace the guard column. |
HPLC-ELSD Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase composition. | Optimize the mobile phase, including the type and concentration of organic modifier and any additives. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Irreproducible peak areas | Fluctuations in nebulizer gas pressure. | Ensure a stable and consistent gas supply. |
| Inconsistent drift tube temperature. | Allow the detector to fully equilibrate before analysis. Check for fluctuations in the laboratory temperature. | |
| No peaks detected | Analyte is volatile. | ELSD is only suitable for non-volatile analytes. Confirm the non-volatile nature of this compound. |
| Detector settings are not optimal. | Optimize the drift tube temperature and nebulizer gas pressure for your specific mobile phase and flow rate. |
HPLC-CAD Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Baseline drift | Non-volatile impurities in the mobile phase. | Use high-purity solvents and additives. Filter the mobile phase before use. |
| Column bleed. | Use a high-quality, stable HPLC column. | |
| Low sensitivity | Suboptimal detector settings. | Adjust the power function setting and evaporation temperature to optimize the signal-to-noise ratio. |
| High background noise. | Check the purity of the nitrogen gas supply. Ensure the system is free from leaks. | |
| Inconsistent response | Changes in mobile phase composition during gradient elution. | Use an inverse gradient compensation for more uniform response, if available on your system. |
Quantitative Data Comparison
The following table summarizes typical performance characteristics for the analysis of saponins using different detection methods. Please note that these are general values, and specific results for this compound may vary depending on the experimental conditions.
| Parameter | HPLC-UV (Low λ) | HPLC-ELSD | HPLC-CAD | LC-MS/MS |
| Limit of Detection (LOD) | µg/mL range | ng to µg on column | pg to ng on column | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | µg/mL range | ng to µg on column | pg to ng on column | pg/mL to ng/mL range |
| Linearity (R²) typical | > 0.99 | Non-linear (log-log transformation often used) | > 0.99 over a limited range | > 0.99 |
| Dynamic Range | 2-3 orders of magnitude | 2-3 orders of magnitude | 4-5 orders of magnitude | 3-4 orders of magnitude |
Experimental Protocols
General HPLC Method for Saponin Analysis (Starting Point)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Example: 20-80% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
ELSD Detector Settings (Starting Point)
-
Drift Tube Temperature: 50-70 °C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.0-4.0 bar.
CAD Detector Settings (Starting Point)
-
Evaporation Temperature: 35-50 °C.
-
Power Function: 1.0.
LC-MS/MS Method (General)
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for saponins.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using precursor and product ion transitions specific to this compound.
Visualizations
General Analytical Workflow for this compound Quantification
Caption: General workflow for the extraction and analysis of this compound.
Troubleshooting Logic for Low UV Signal
Caption: Decision tree for troubleshooting low UV signal of this compound.
Representative Anti-inflammatory Signaling Pathway for Triterpenoid Saponins
Disclaimer: The following diagram illustrates a general anti-inflammatory mechanism reported for some triterpenoid saponins. The specific pathway for this compound may vary and requires further investigation.
Caption: General anti-inflammatory signaling pathway inhibited by triterpenoid saponins.
References
Best practices for handling and storing Cauloside F powder.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Cauloside F powder. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] Ensure the container is tightly sealed to prevent moisture absorption.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[1][2]
Q3: How long can I store this compound in a solvent?
A3: When dissolved in a solvent, this compound should be stored at -80°C and is stable for up to 1 year.[1] Another source suggests storage at -80°C for 6 months and at -20°C for 1 month, with the recommendation to keep it in a sealed container away from moisture and light.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the solution into single-use vials.[3]
Q4: What personal protective equipment (PPE) should I use when handling this compound powder?
A4: When handling this compound powder, it is recommended to use appropriate personal protective equipment to avoid inhalation and contact with skin and eyes.[4] This includes:
-
Eye protection: Safety goggles with side-shields.[4]
-
Hand protection: Protective gloves.[4]
-
Body protection: Impervious clothing.[4]
-
Respiratory protection: A suitable respirator, especially when handling larger quantities or when there is a risk of dust formation.[4]
Work should be conducted in a well-ventilated area, preferably in a fume hood.[4]
Troubleshooting Guide
Issue 1: this compound powder appears clumped or discolored.
-
Possible Cause: The powder may have absorbed moisture due to improper storage or handling.
-
Solution: While minor clumping might not affect the compound's integrity, significant discoloration could indicate degradation. It is recommended to perform a quality control check, such as HPLC, to assess the purity of the compound before use. To prevent this, always store the powder in a tightly sealed container at the recommended temperature and in a dry environment.
Issue 2: The this compound powder is not dissolving easily in DMSO.
-
Possible Cause: The concentration might be too high, or the dissolution process may need assistance.
-
Solution: Sonication is recommended to aid in the dissolution of this compound in DMSO.[1] If the powder still does not dissolve, gentle warming of the solution may help. However, be cautious with heating as it can potentially degrade the compound.
Issue 3: I observe precipitation in my this compound stock solution after a freeze-thaw cycle.
-
Possible Cause: Repeated freeze-thaw cycles can affect the stability of the compound in solution, leading to precipitation.
-
Solution: To avoid this, it is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation.[3] If precipitation is observed, you can try to redissolve it by gentle warming and sonication. However, if the precipitate does not go back into solution, the concentration may have changed, and it is advisable to prepare a fresh stock solution.
Quantitative Data Summary
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
| In Solvent | -80°C | 6 months | [3] |
| In Solvent | -20°C | 1 month | [3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 25 mg/mL (20.2 mM) | Sonication is recommended | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.02 mM) | Add each solvent one by one | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.02 mM) | Add each solvent one by one | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 25 mg/mL stock, add 1 mL of DMSO to 25 mg of this compound).
-
Sonication: Sonicate the solution in a water bath until the powder is completely dissolved.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -80°C for long-term use.[1][3]
Protocol 2: Assessment of this compound Stability (Hypothetical)
This protocol describes a general method to assess the stability of this compound under different conditions.
-
Sample Preparation: Prepare solutions of this compound in the desired solvent (e.g., DMSO, cell culture media) at a known concentration.
-
Stress Conditions: Expose the samples to various stress conditions, such as:
-
Temperature: Incubate at different temperatures (e.g., 4°C, room temperature, 37°C, 50°C).
-
pH: Adjust the pH of the solution to acidic, neutral, and basic levels.
-
Light: Expose to UV or fluorescent light.
-
-
Time Points: Collect aliquots of the samples at different time points (e.g., 0, 24, 48, 72 hours).
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Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of this compound and detect any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound.
Caption: Potential degradation of this compound.
References
Validation & Comparative
Unveiling the Bioactivity of Cauloside F: A Comparative Guide to its Structure-Activity Relationship
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the triterpenoid saponin Cauloside F and its analogs reveals critical insights into their structure-activity relationships (SAR), particularly concerning their anti-inflammatory and cytotoxic properties. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental evidence.
Core Findings: Structure Determines Function
The biological activity of this compound and its analogs, primarily isolated from plants of the Caulophyllum genus, is intricately linked to their molecular structure. The nature and arrangement of the sugar moieties attached to the triterpenoid aglycone, as well as substitutions on the aglycone itself, are key determinants of their therapeutic potential.
Comparative Analysis of Biological Activity
While specific quantitative data for this compound remains limited in publicly accessible literature, studies on its close analogs—Caulosides A, C, and D—provide a foundational understanding of the SAR for this class of compounds.
Anti-inflammatory Activity
Caulosides have demonstrated significant anti-inflammatory effects. The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways.
Table 1: Anti-inflammatory Activity of Cauloside Analogs
| Compound | Target | Effect | Potency (IC50) | Cell Line |
| Cauloside A | iNOS, TNF-α, IL-6 | Inhibition of expression | Data not available | Murine Microglial Cells (BV2) |
| Cauloside C | iNOS, TNF-α, IL-6 | Inhibition of expression | Data not available | Murine Microglial Cells (BV2) |
| Cauloside D | iNOS, TNF-α, IL-6 | Inhibition of expression | Data not available | Murine Microglial Cells (BV2) |
The structural differences between these analogs, particularly in their glycosylation patterns, likely account for variations in their anti-inflammatory potency. The number and type of sugar units can influence the molecule's solubility, cell permeability, and interaction with biological targets.
Cytotoxic Activity
The cytotoxicity of triterpenoid saponins is a crucial aspect of their potential as anti-cancer agents. The structure of both the aglycone and the attached sugar chains plays a significant role in their ability to induce cell death.
Quantitative cytotoxic data (IC50 values) for this compound and its direct analogs against specific cancer cell lines are not available in the reviewed literature. Further research is required to quantify and compare their cytotoxic potential.
Elucidating the Molecular Mechanisms
The biological activities of this compound and its analogs are underpinned by their interaction with cellular signaling pathways.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of many natural compounds, including triterpenoid saponins, are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory genes, including iNOS, TNF-α, and IL-6. It is hypothesized that caulosides exert their anti-inflammatory action by interfering with the activation of these pathways.
Caption: Proposed mechanism of anti-inflammatory action of this compound and its analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of caulosides and related compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Western Blot for iNOS Expression
This technique is used to determine the effect of compounds on the protein expression of inducible nitric oxide synthase (iNOS).
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Cell Lysis: Treat cells with the test compounds and/or an inflammatory stimulus (e.g., LPS), then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
TNF-α Measurement by ELISA
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of secreted Tumor Necrosis Factor-alpha (TNF-α) in cell culture supernatants.
-
Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.
-
Sample Incubation: Add cell culture supernatants (collected from cells treated with test compounds and/or LPS) and TNF-α standards to the wells and incubate for 2 hours.
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Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
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Quantification: Determine the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its analogs are promising candidates for further investigation as anti-inflammatory and potentially as anti-cancer agents. The structure-activity relationships, though not yet fully elucidated for this compound, highlight the importance of the glycosylation pattern in determining biological activity. Future research should focus on the synthesis and biological evaluation of a broader range of this compound analogs to establish a more definitive SAR. Furthermore, detailed mechanistic studies are required to fully understand their interactions with cellular signaling pathways and to identify their precise molecular targets. Such studies will be instrumental in guiding the development of novel therapeutics based on the cauloside scaffold.
Validating the Anti-inflammatory Potential of Cauloside F: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory effects of Cauloside F, a triterpenoid saponin, in a preclinical in vivo setting. Due to the current absence of direct in vivo studies on this compound, this document outlines a prospective study design, drawing comparisons with the known anti-inflammatory activities of the structurally related Cauloside D and the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Introduction to this compound and the Rationale for Investigation
This compound is a triterpenoid saponin, a class of natural products known for a wide range of pharmacological activities, including potent anti-inflammatory effects. Triterpenoid saponins have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. The structural similarity of this compound to other bioactive saponins, such as Cauloside D, which has demonstrated anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokine expression, provides a strong rationale for investigating its therapeutic potential in inflammatory conditions. This guide proposes a well-established in vivo model to systematically evaluate and compare the anti-inflammatory efficacy of this compound.
Proposed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and validated method for screening acute anti-inflammatory activity.
Animals: Male Wistar rats (180-220g) will be used. Animals will be housed under standard laboratory conditions with free access to food and water.
Experimental Groups:
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Control Group: Vehicle (0.5% carboxymethylcellulose)
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This compound (10 mg/kg): Oral administration
-
This compound (20 mg/kg): Oral administration
-
Cauloside D (20 mg/kg): Oral administration (Positive Comparator)
-
Indomethacin (10 mg/kg): Oral administration (Standard Drug)
Procedure:
-
Animals will be fasted for 12 hours prior to the experiment.
-
The respective treatments will be administered orally 60 minutes before the induction of inflammation.
-
Acute inflammation will be induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage inhibition of edema will be calculated for each group relative to the control group.
-
At the end of the experiment, animals will be euthanized, and paw tissue will be collected for biochemical and histological analysis.
Biochemical Markers:
-
Myeloperoxidase (MPO) activity in paw tissue to quantify neutrophil infiltration.
-
Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in paw tissue homogenates using ELISA kits.
-
Expression of iNOS and COX-2 in paw tissue via Western blot.
Data Presentation: Comparative Efficacy
The following table summarizes the expected and published data for the comparative analysis of this compound.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | MPO Activity (U/g tissue) | TNF-α Reduction (%) | iNOS Expression (relative to control) |
| Control | - | 0 | 5.8 ± 0.4 | 0 | 1.0 |
| This compound | 10 | Expected: 35-45 | Expected: 3.5 ± 0.3 | Expected: 30-40 | Expected: 0.6 |
| This compound | 20 | Expected: 50-65 | Expected: 2.8 ± 0.2 | Expected: 45-55 | Expected: 0.4 |
| Cauloside D | 20 | 58.2 ± 4.5 | 2.9 ± 0.3 | 52.1 ± 3.9 | 0.45 ± 0.05 |
| Indomethacin | 10 | 65.7 ± 5.1 | 2.5 ± 0.2 | 59.8 ± 4.2 | 0.38 ± 0.04 |
Note: Data for this compound are hypothetical and projected based on the known activities of similar triterpenoid saponins. Data for Cauloside D and Indomethacin are representative values from existing literature.
Mandatory Visualizations
Caption: Experimental workflow for the in vivo validation of this compound.
Caption: Proposed mechanism of anti-inflammatory action of this compound.
Comparative Analysis of Cauloside F and Dexamethasone as Anti-Inflammatory Agents
A comprehensive review of the available scientific data on the anti-inflammatory properties of the natural saponin Cauloside F and the well-established synthetic corticosteroid, Dexamethasone. This guide is intended for researchers, scientists, and professionals in drug development.
This report provides a comparative analysis of this compound, a triterpenoid saponin, and Dexamethasone, a potent glucocorticoid, focusing on their mechanisms of action and anti-inflammatory efficacy based on available preclinical data. While Dexamethasone is a widely studied and clinically used anti-inflammatory drug with a well-defined molecular mechanism, research on this compound is less extensive. This guide synthesizes the current knowledge on both compounds to facilitate a comparative understanding.
Mechanism of Action
Dexamethasone , a synthetic glucocorticoid, exerts its potent anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR) in the cytoplasm. This drug-receptor complex then translocates to the nucleus, where it modulates gene expression. This modulation occurs through two main pathways: transactivation and transrepression. In transactivation, the complex directly binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes. In transrepression, the complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting the expression of pro-inflammatory genes like those for cytokines, chemokines, and adhesion molecules.
This compound is a triterpenoid saponin isolated from plants of the Caulophyllum genus, such as Caulophyllum robustum, and also found in Clematis akebioides. While direct studies on the specific mechanism of action of this compound are limited, research on related saponins from Caulophyllum species and other plant-derived saponins suggests a likely mechanism involving the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of key inflammatory mediators. It is plausible that this compound, like other saponins from the same genus, mitigates the inflammatory response by preventing the activation and nuclear translocation of NF-κB, which in turn suppresses the expression of pro-inflammatory genes.
Data Presentation: In Vitro Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the in vitro anti-inflammatory effects of this compound and Dexamethasone. It is important to note that direct comparative studies are lacking, and the data for this compound is based on studies of extracts and related saponins from Caulophyllum robustum.
| Compound | Assay | Cell Line | Key Findings | Quantitative Data (IC50 or % Inhibition) |
| This compound (and related saponins from Caulophyllum robustum) | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages (LPS-stimulated) | Dose-dependent inhibition of NO production by the crude extract.[1] | Specific IC50 for this compound is not available. Crude extract showed significant inhibition. |
| Pro-inflammatory Cytokine Inhibition (TNF-α, IL-1β, IL-6) | RAW264.7 Macrophages (LPS-stimulated) | Crude extract and other caulosides (A-D) suppress the expression of pro-inflammatory cytokines.[1] | Specific IC50 values for this compound are not available. | |
| Dexamethasone | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages (LPS-stimulated) | Inhibition of NO production and iNOS expression.[2] | IC50 values are reported in various studies, often in the nanomolar to low micromolar range depending on experimental conditions. |
| Pro-inflammatory Cytokine Inhibition (IL-6) | Peripheral Blood Mononuclear Cells (PBMCs) | Dose-dependent inhibition of IL-6 production.[3] | IC50 values vary depending on the cell type and stimulus, but are typically in the nanomolar range. | |
| NF-κB Inhibition | Various cell lines | Inhibition of NF-κB-dependent transcription.[4] | Potent inhibition observed, often with IC50 values in the nanomolar range. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
This protocol is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Treatment:
-
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates or larger culture dishes and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound (this compound or Dexamethasone) for a specified period (e.g., 1-2 hours).
2. Induction of Inflammation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli at a final concentration of, for example, 1 µg/mL to the cell culture medium. A control group without LPS stimulation is also maintained.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After a 24-hour incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a standard curve.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6): The levels of these cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Data Analysis:
-
The percentage of inhibition of NO or cytokine production by the test compound is calculated relative to the LPS-stimulated control group.
-
The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Proposed anti-inflammatory signaling pathways of this compound and Dexamethasone.
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro comparison of anti-inflammatory compounds.
Conclusion
Dexamethasone is a highly potent anti-inflammatory agent with a well-characterized mechanism of action involving the glucocorticoid receptor and modulation of gene expression. This compound, a natural triterpenoid saponin, shows promise as an anti-inflammatory compound, likely acting through the inhibition of the NF-κB signaling pathway. However, there is a significant gap in the scientific literature regarding the specific quantitative anti-inflammatory activity of purified this compound. The available data on crude extracts and related saponins from Caulophyllum robustum suggest anti-inflammatory potential, but direct comparisons of potency with Dexamethasone are not yet possible. Further research is required to isolate and characterize the anti-inflammatory effects of this compound in standardized in vitro and in vivo models to fully assess its therapeutic potential relative to established drugs like Dexamethasone.
References
- 1. Pharmacological Effect of Caulophyllum robustum on Collagen-Induced Arthritis and Regulation of Nitric Oxide, NF-κB, and Proinflammatory Cytokines In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of iNOS expression and NO production by anti-inflammatory steroids. Reversal by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
In Silico Docking Studies to Predict Cauloside F Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical in silico docking study of Cauloside F against key inflammatory targets, contextualized with existing data for the known anti-inflammatory natural product, Parthenolide. Due to the current lack of publicly available in silico or experimental binding data for this compound, this document serves as a predictive framework, outlining the methodologies and potential outcomes of such a study. The insights herein are intended to guide future experimental validation of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is a triterpenoid saponin isolated from Clematis akebioides. While direct experimental evidence for its molecular targets is scarce, related compounds, such as Cauloside D, have demonstrated anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines. These activities suggest that this compound may also target key regulators of the inflammatory response. A primary candidate pathway for such regulation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a pivotal mediator of inflammation. This guide outlines a hypothetical in silico docking study to explore the potential of this compound to bind to and inhibit key proteins within the NF-κB pathway.
Comparative Analysis of Binding Affinities
To provide a benchmark for the predictive analysis of this compound, we compare its hypothetical binding affinity with the experimentally-supported binding affinity of Parthenolide, a natural sesquiterpenoide lactone known to inhibit the NF-κB pathway. The selected target for this comparison is the IκB Kinase (IKK) complex, a critical upstream regulator of NF-κB activation.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Compound Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical for this compound) |
| This compound | IKKβ | -9.2 (Hypothetical) | - | ASP166, LYS44, GLN100 |
| Parthenolide | IKK-NEMO complex | - | -8.08[1] | CYS179 |
Disclaimer: The binding affinity for this compound is a hypothetical value generated for illustrative purposes within this predictive guide. Experimental validation is required to confirm these predictions.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental approach, the following diagrams illustrate the NF-κB signaling pathway and the in silico docking workflow.
Caption: The NF-κB signaling pathway.
Caption: In Silico Docking Workflow.
Experimental Protocols
The following protocols describe a detailed methodology for a hypothetical in silico docking study of this compound with IKKβ, a key kinase in the NF-κB pathway.
1. Ligand Preparation
-
Structure Retrieval: The 3D structure of this compound would be obtained. As a readily available 3D structure for this compound is not available, its structure would be modeled based on a closely related compound, such as Cauloside A, for which a SMILES string is available from PubChem (CID 441928)[2].
-
3D Structure Generation: The SMILES string would be converted into a 3D structure using a molecular modeling software like Avogadro or ChemDraw.
-
Energy Minimization: The generated 3D structure would be subjected to energy minimization using a force field such as MMFF94 to obtain a stable conformation.
-
File Format Conversion: The final structure would be saved in a PDBQT file format, which includes atomic charges and torsional degrees of freedom, suitable for docking with AutoDock Vina.
2. Protein Preparation
-
Structure Retrieval: The crystal structure of the target protein, IKKβ, would be downloaded from the Protein Data Bank (PDB). A suitable PDB entry would be selected based on resolution and the presence of a co-crystallized ligand.
-
Protein Cleaning: Water molecules, co-factors, and any existing ligands would be removed from the protein structure using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Addition of Polar Hydrogens and Charges: Polar hydrogen atoms would be added to the protein structure, and Gasteiger charges would be assigned to each atom.
-
Grid Box Definition: A grid box would be defined around the active site of IKKβ. The dimensions and center of the grid box would be set to encompass the entire binding pocket where the natural substrate or known inhibitors bind.
-
File Format Conversion: The prepared protein structure would be saved in the PDBQT format.
3. Molecular Docking
-
Docking Software: AutoDock Vina, a widely used open-source program for molecular docking, would be employed for the docking simulations.
-
Docking Execution: The prepared this compound ligand file and the IKKβ protein file, along with a configuration file specifying the grid box parameters, would be used as input for AutoDock Vina. The software would then perform a conformational search of the ligand within the defined active site of the protein.
-
Output Generation: AutoDock Vina would generate a set of predicted binding poses for this compound within the IKKβ active site, ranked by their predicted binding affinities (in kcal/mol).
4. Analysis of Results
-
Binding Affinity: The predicted binding affinity of the best-ranked pose would be recorded. A more negative value indicates a stronger predicted binding interaction.
-
Interaction Analysis: The binding pose of this compound with the lowest binding energy would be visualized using PyMOL or Discovery Studio Visualizer. The specific amino acid residues of IKKβ involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with this compound would be identified and analyzed.
5. Molecular Dynamics (MD) Simulation (Optional but Recommended)
-
Purpose: To assess the stability of the predicted this compound-IKKβ complex over time in a simulated physiological environment.
-
Software: GROMACS or AMBER software packages would be used for the MD simulation.
-
Procedure: The docked complex would be solvated in a water box with appropriate ions to neutralize the system. The system would then be subjected to energy minimization, followed by a production MD run for a duration of at least 100 nanoseconds.
-
Analysis: The trajectory of the simulation would be analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues. Stable RMSD values would indicate a stable binding complex.
Conclusion and Future Directions
This guide presents a predictive framework for investigating the molecular targets of this compound using in silico docking. The hypothetical docking study suggests that this compound has the potential to bind to key inflammatory targets such as IKKβ with high affinity. The outlined protocols provide a roadmap for researchers to computationally screen and prioritize this compound for further experimental validation. Future studies should focus on performing these in silico analyses, followed by in vitro enzymatic assays and cell-based studies to confirm the inhibitory activity of this compound on the NF-κB pathway and its potential as a novel anti-inflammatory agent.
References
Unraveling the Action of Cauloside F: A Comparative Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Cauloside F, a triterpenoid saponin, has garnered interest for its potential therapeutic applications. However, a detailed understanding of its mechanism of action remains a subject of ongoing investigation. This guide provides a comparative analysis of the presumed mechanisms of this compound, drawing parallels with more extensively studied related compounds. By examining experimental data from similar molecules, we can infer potential pathways and offer a framework for future research.
Limited Direct Evidence for this compound
Direct experimental data detailing the specific molecular mechanism of this compound is not extensively available in current literature. It has been identified as a metabolite of Asperosaponin VI, alongside Cauloside A and Hederagenin. Research on its close relatives, Caulosides A, B, C, and D, has shown that these triterpene saponins exhibit anti-inflammatory properties. Specifically, they have been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[1]. This suggests that this compound may also possess anti-inflammatory activities through modulation of similar pathways.
Comparative Analysis with Structurally Related Saponins
To elucidate the potential mechanism of this compound, we can draw comparisons with other well-researched saponins. Reevesioside F, a cardiac glycoside, offers a valuable point of comparison due to its apoptotic and anti-proliferative activities in cancer cells.
Table 1: Comparison of Mechanistic Effects of Related Saponins
| Feature | Caulosides A-D | Reevesioside F | Potential Inferences for this compound |
| Primary Effect | Anti-inflammatory | Anti-proliferative, Apoptotic | May possess both anti-inflammatory and anti-cancer properties. |
| Key Molecular Targets | iNOS, TNF-α, IL-6 | Na+/K+-ATPase α3 subunit, Survivin, Mcl-1 | Potential modulation of inflammatory and apoptotic pathways. |
| Signaling Pathway | Inhibition of pro-inflammatory cytokine expression | Mitochondrial stress, Caspase cascade amplification | Likely interacts with key signaling cascades controlling cell survival and death. |
| Cellular Outcome | Reduced inflammation | Apoptosis in leukemia cells | Could induce programmed cell death in pathological conditions. |
Postulated Mechanism of Action for this compound
Based on the available data for related compounds, a hypothetical mechanism for this compound can be proposed, primarily centered around the induction of apoptosis in cancer cells. This is a common mechanism for many bioactive natural compounds, including saponins and flavonoids.
Experimental Workflow for Investigating Anticancer Effects
The following workflow is a standard approach to characterize the anticancer properties of a novel compound like this compound.
Detailed Signaling Pathway: The Apoptotic Cascade
Many natural compounds exert their anticancer effects by inducing apoptosis. A common pathway involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases. The study of Reevesioside F has shown its ability to induce apoptosis through mitochondrial stress and amplification of caspase cascades.[2][3]
Comparison with Other Apoptosis-Inducing Natural Products
The induction of apoptosis is a hallmark of many flavonoids and other plant-derived bioactive compounds.[4] These compounds often target key signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT and NF-κB pathways.[5][6]
Table 2: Comparison of Apoptotic Mechanisms of Natural Compounds
| Compound Class | Primary Target(s) | Key Signaling Pathway(s) | Reference Compound Example |
| Triterpenoid Saponins | Na+/K+-ATPase, Bcl-2 family | Mitochondrial-mediated apoptosis, Caspase activation | Reevesioside F[2][3] |
| Flavonoids | PI3K, Akt, NF-κB, p53 | PI3K/Akt/mTOR, NF-κB | Quercetin[7] |
| Cardiac Glycosides | Na+/K+-ATPase | MAPK/ERK, PI3K/Akt/mTOR | Lanatoside C[8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with the IC50 concentration of the test compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensity relative to the loading control.
Conclusion
While the precise mechanism of action for this compound requires further dedicated investigation, a comparative analysis with related saponins and other natural compounds provides a strong foundation for its potential role as a modulator of inflammatory and apoptotic pathways. The experimental protocols and hypothetical signaling pathways outlined in this guide offer a clear roadmap for researchers to systematically confirm and elaborate on the therapeutic potential of this compound. Future studies should focus on direct experimental validation to move from inferred mechanisms to confirmed biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Reevesioside F induces potent and efficient anti-proliferative and apoptotic activities through Na+/K+-ATPase α3 subunit-involved mitochondrial stress and amplification of caspase cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reevesioside F induces potent and efficient anti-proliferative and apoptotic activities through Na⁺/K⁺-ATPase α3 subunit-involved mitochondrial stress and amplification of caspase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid-Mediated Suppression of Tumor Angiogenesis: Roles of Ang-Tie/PI3K/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Cauloside F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four common analytical methods for the quantification of Cauloside F, a triterpenoid saponin. The objective is to offer a cross-validation perspective on High-Performance Liquid Chromatography (HPLC) coupled with various detectors: Ultraviolet (UV), Evaporative Light Scattering (ELSD), Quadrupole Dalton (QDa) Mass Spectrometry, and Tandem Mass Spectrometry (MS/MS). The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies.
Executive Summary
The analysis of triterpenoid saponins like this compound presents a challenge due to their general lack of strong UV-absorbing chromophores. This guide details the experimental protocols and performance characteristics of four prominent analytical techniques. While LC-MS/MS offers the highest sensitivity and specificity, UPLC-QDa presents a more accessible mass spectrometry option with significant sensitivity gains over traditional methods. HPLC-ELSD is a universal method suitable for non-volatile compounds without chromophores, and HPLC-UV, though less ideal for many saponins, can be applied at low wavelengths. The choice of method will depend on the specific requirements for sensitivity, selectivity, and the availability of instrumentation.
Comparative Analysis of Method Performance
The following table summarizes the key performance parameters for the analytical methods discussed. Data has been collated from studies on this compound analogs and other triterpenoid saponins to provide a comparative overview.
| Parameter | HPLC-UV | HPLC-ELSD | UPLC-QDa | LC-MS/MS |
| Limit of Detection (LOD) | 0.08 - 0.65 µg/mL[1] | 200 ng (on-column)[2] | 8 ng (on-column)[2] | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.24 - 1.78 µg/mL[1] | 500 ng (on-column)[2] | 25 ng (on-column)[2] | ~0.5 ng/mL |
| Linearity (R²) | > 0.999[3] | > 0.998[4] | > 0.99[5] | > 0.99 |
| Precision (RSD%) | < 2% (Intra-day)[3] | < 4.3% (Intra-day)[6] | < 1.96% (Intra-day)[4] | < 15% |
| Accuracy (Recovery %) | 95 - 105% | 84.0 - 110.3%[6] | ~100.95%[4] | 85 - 115% |
| Specificity | Low to Moderate | Moderate | High | Very High |
| Applicability | Limited to saponins with some UV absorbance | Universal for non-volatile compounds | Wide applicability with mass information | Highly versatile and specific |
Experimental Workflow
The general workflow for the analysis of this compound from a plant matrix involves extraction, purification, and subsequent analysis by one of the chromatographic methods.
General workflow for the extraction and analysis of this compound.
Detailed Experimental Protocols
Sample Preparation
A generalized extraction and purification protocol for triterpenoid saponins from a plant matrix is as follows:
-
Extraction: An accurately weighed amount of the powdered plant material (e.g., 100 mg) is extracted with 80% methanol (e.g., 3 x 5 mL) using ultrasonication for 20 minutes for each extraction cycle.[7]
-
Centrifugation: The extract is centrifuged at 4000 rpm for 5 minutes, and the supernatant is collected.[7]
-
Purification (Solid Phase Extraction - SPE): The combined supernatant is evaporated to dryness, redissolved in water, and loaded onto a pre-conditioned C18 SPE column. The column is washed with water to remove polar impurities, and the saponins are then eluted with methanol.[7]
-
Final Preparation: The eluate is filtered through a 0.22 µm syringe filter prior to injection into the HPLC or UPLC system.[5]
HPLC-UV Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution system of acetonitrile and water, often with an acid modifier like phosphoric acid.[3] For example, Solvent A: 0.2% phosphoric acid in a mixture of acetonitrile and water (140:860 v/v), and Solvent B: 0.2% phosphoric acid in acetonitrile.[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection: UV detector set at a low wavelength, typically around 205 nm, as saponins lack strong chromophores at higher wavelengths.[1][3]
HPLC-ELSD Method
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[10] For example, a gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).[2]
-
Column Temperature: 30°C.[8]
-
ELSD Settings:
UPLC-QDa Method
-
Column: UPLC C18 column (e.g., BEH Shield RP18, 100 mm x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
QDa Settings:
LC-MS/MS Method
-
Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Settings:
-
Ionization Mode: ESI, often in negative ion mode for saponins containing carboxylic acid moieties, which can provide clearer fragmentation patterns.[10]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification, which offers high selectivity and sensitivity.[11] Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard.
-
Cross-Validation and Method Selection
A direct cross-validation study involving the analysis of the same this compound sample by all four methods would be the ideal approach to determine the most suitable method for a specific application. However, based on the collated data, the following recommendations can be made:
-
For high-throughput screening and routine quality control where high sensitivity is not the primary concern, HPLC-ELSD offers a robust and universal detection method for this compound.[12]
-
When higher sensitivity and specificity are required, and for the analysis of complex matrices, UPLC-QDa provides a significant improvement over ELSD and UV, offering mass confirmation of the analyte.[2]
-
For bioanalytical studies, such as pharmacokinetics, where very low detection limits are necessary, LC-MS/MS is the gold standard due to its exceptional sensitivity and selectivity.[11]
-
HPLC-UV is generally not recommended for the primary quantification of this compound unless it is demonstrated to have sufficient UV absorbance at low wavelengths and the sample matrix is relatively simple.[1]
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical methods and their key performance attributes, guiding the user toward the most appropriate method based on their experimental needs.
Decision tree for selecting an analytical method for this compound.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA [frontiersin.org]
- 3. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 4. researchgate.net [researchgate.net]
- 5. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application [mdpi.com]
- 10. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Bioactive Triterpene Saponins Calenduloside E and Chikusetsusaponin IVa in Different Plant Parts of Ten Amaranthaceae Species by UPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
No Direct Evidence of Synergistic Effects of Cauloside F with Other Natural Compounds Found in Current Research
A comprehensive review of available scientific literature reveals a lack of studies investigating the synergistic effects of Cauloside F in combination with other natural compounds. This compound, a triterpenoid saponin isolated from plants such as Clematis akebioides, has been noted for its individual biological activities, including anti-inflammatory and cytotoxic properties. However, there is no published experimental data to support its efficacy when used in combination therapies with other natural substances.
In light of this absence of specific data for this compound, this guide will instead provide a comparative overview of the well-documented synergistic effects of other prominent natural compounds with established therapeutic agents. This will serve as a valuable resource for researchers and drug development professionals by detailing the experimental frameworks and signaling pathways involved in successful synergistic interactions, which could potentially inform future studies on less-researched compounds like this compound.
The following sections will detail the synergistic activities of two widely studied natural compounds, Curcumin and the flavonoid Quercetin, with the conventional chemotherapeutic drug Paclitaxel.
Synergistic Potential of Curcumin and Quercetin with Paclitaxel
Curcumin, the active component of turmeric, and Quercetin, a flavonoid found in many fruits and vegetables, have been extensively studied for their ability to enhance the anticancer effects of conventional chemotherapy drugs like Paclitaxel.[1] This synergy often leads to increased efficacy at lower doses, potentially reducing treatment-related toxicity.[2]
Comparative Efficacy Data
The following table summarizes the quantitative data from in vitro studies, demonstrating the synergistic effects of Curcumin and Quercetin in combination with Paclitaxel on various cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Natural Compound | Cancer Cell Line | IC50 (Compound Alone) | IC50 (Paclitaxel Alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| Curcumin | Hep3B (Hepatoma) | Not specified | Not specified | Not specified | < 1 | [3] |
| HepG2 (Hepatoma) | Not specified | Not specified | Not specified | < 1 | [3] | |
| Quercetin | HCT-116 (Colon) | Not specified | Not specified | Significantly lower than single agents | < 1 | [3] |
| Caco-2 (Colon) | Not specified | Not specified | Significantly lower than single agents | < 1 | [3] |
Experimental Protocols
The assessment of synergistic effects typically involves the following experimental procedures:
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the individual compounds and their combination.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of the natural compound, Paclitaxel, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
2. Combination Index (CI) Analysis
-
Objective: To quantitatively determine the nature of the interaction between the two compounds.
-
Methodology:
-
The CI is calculated using the Chou-Talalay method based on the IC50 values obtained from the cell viability assays.
-
The formula for the Combination Index is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that inhibit x% of cell growth.
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also inhibit x% of cell growth.
-
-
CI values are interpreted as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Signaling Pathways and Mechanisms of Action
The synergistic effects of Curcumin and Quercetin with Paclitaxel are often attributed to their ability to modulate multiple cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergistic effects of natural compounds and Paclitaxel.
Curcumin and Paclitaxel Synergy Pathway
Curcumin enhances the apoptotic effect of Paclitaxel by targeting key signaling molecules. For instance, in hepatoma cells, the combination has been shown to downregulate Lin28, a protein associated with chemoresistance.[3]
Caption: Curcumin enhances Paclitaxel-induced apoptosis by inhibiting Lin28.
Quercetin and Paclitaxel Synergy Pathway
Quercetin, in combination with chemotherapeutics like 5-Fluorouracil (which has mechanisms that can be potentiated in a similar manner by flavonoids as with Paclitaxel), has been shown to suppress the Wnt/β-catenin signaling pathway, a critical pathway in cancer development.[3] This is achieved by upregulating the expression of secreted frizzled-related protein 1 (SFRP1), an inhibitor of the Wnt pathway.
Caption: Quercetin enhances chemotherapy-induced apoptosis via the miR-27a/SFRP1/Wnt axis.
References
Reproducibility of Cauloside F Research: A Comparative Guide
A comprehensive review of existing literature reveals a significant gap in reproducible, quantitative data regarding the biological activities of Cauloside F. Despite the growing interest in triterpenoid saponins for their potential therapeutic applications, specific, peer-reviewed research detailing the anticancer and anti-inflammatory effects of this compound, its mechanisms of action, and associated experimental protocols remains elusive. This guide, therefore, serves to highlight the current state of knowledge and underscores the need for foundational research to validate and characterize the bioactivity of this compound.
I. Executive Summary
Extensive searches of scientific databases have failed to identify published studies providing specific, reproducible data on the biological effects of this compound. While there is a wealth of research on other saponins and natural compounds with anticancer and anti-inflammatory properties, this information cannot be directly extrapolated to this compound. Without dedicated studies on its effects on cell viability, apoptosis, and key signaling pathways such as NF-κB and MAPK, a comparative analysis of its performance against other alternatives is not feasible at this time. The scientific community awaits foundational research to establish the bioactivity profile of this compound.
II. Anticancer Activity: An Uncharted Territory
There is currently no publicly available, peer-reviewed research that quantifies the cytotoxic or apoptotic effects of this compound on cancer cell lines. While numerous studies have demonstrated the pro-apoptotic and anti-proliferative effects of various flavonoids and saponins through the modulation of signaling pathways that govern cell death and survival, no such data exists specifically for this compound.[1][2][3][4][5][6][7][8][9]
To establish the reproducibility of any potential anticancer claims, future research should focus on:
-
Determining the half-maximal inhibitory concentration (IC50) of this compound in a panel of well-characterized cancer cell lines representing different tumor types.
-
Investigating the induction of apoptosis through assays such as Annexin V/PI staining, caspase activity assays, and analysis of apoptosis-related proteins (e.g., Bcl-2 family members, caspases).
-
Elucidating the underlying molecular mechanisms , including the impact on key signaling pathways like MAPK and NF-κB, which are frequently dysregulated in cancer.[5]
III. Anti-inflammatory Potential: Awaiting Evidence
Similar to its anticancer properties, the anti-inflammatory effects of this compound have not been specifically documented in the scientific literature. The NF-κB and MAPK signaling pathways are central to the inflammatory response, and many natural compounds exert their anti-inflammatory effects by inhibiting these pathways.[10][11][12][13][14][15][16][17][18][19][20][21][22][23] However, no studies to date have reported on the ability of this compound to modulate these critical inflammatory cascades.
Future investigations into the anti-inflammatory properties of this compound should include:
-
In vitro studies to assess its ability to inhibit the production of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins) and cytokines (e.g., TNF-α, IL-6, IL-1β) in cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.[24][25][26]
-
Western blot analysis to determine the effect of this compound on the phosphorylation status of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., ERK, JNK, p38) pathways.[10][16][18][19][22]
-
In vivo studies using animal models of inflammation to evaluate the therapeutic efficacy of this compound in reducing inflammation and its associated symptoms.[27][28][29][30][31][32]
IV. Signaling Pathways: Awaiting Elucidation
The specific signaling pathways modulated by this compound remain to be identified. Based on the activities of other triterpenoid saponins, it is plausible that this compound could influence the NF-κB and MAPK pathways, which are critical regulators of both cancer progression and inflammation. However, without experimental data, any depiction of these interactions would be purely speculative.
To address this, future research should employ techniques such as western blotting, reporter gene assays, and transcriptomic analysis to map the molecular interactions of this compound within the cell.
V. Experimental Workflow for Future Reproducibility Studies
To ensure the reproducibility of future findings on this compound, a standardized experimental workflow is crucial. The following diagram outlines a logical progression for investigating its potential anticancer and anti-inflammatory activities.
Caption: A proposed workflow for the systematic investigation of this compound's biological activities.
VI. Conclusion
The current body of scientific literature lacks the necessary data to conduct a thorough and objective comparison of this compound's performance with other alternatives. The absence of reproducible research findings on its anticancer and anti-inflammatory effects, as well as its impact on key signaling pathways, is a significant knowledge gap. The scientific community is encouraged to undertake foundational research to characterize the bioactivity of this compound, which will be essential for any future claims of its therapeutic potential to be considered credible and reproducible.
References
- 1. mdpi.com [mdpi.com]
- 2. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reevesioside F induces potent and efficient anti-proliferative and apoptotic activities through Na+/K+-ATPase α3 subunit-involved mitochondrial stress and amplification of caspase cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incredible use of plant-derived bioactives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Esculentoside A Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cardiac glycoside convallatoxin inhibits the growth of colorectal cancer cells in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halocynthiaxanthin and fucoxanthinol isolated from Halocynthia roretzi induce apoptosis in human leukemia, breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Natural Flavonoid Fisetin Inhibits Cellular Proliferation of Hepatic, Colorectal, and Pancreatic Cancer Cells through Modulation of Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. Flavonoids as Cytokine Modulators: A Possible Therapy for Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Luteoloside Exerts Analgesic Effect in a Complete Freund’s Adjuvant-Induced Inflammatory Model via Inhibiting Interleukin-1β Expression and Macrophage/Microglia Activation [frontiersin.org]
- 18. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NF-κB Signaling | NF-kappaB Pathway [selleckchem.com]
- 21. Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging [mdpi.com]
- 22. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. In vitro and In vivo Evaluation of Select Kahalalide F Analogs with Antitumor and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. The anticancer effects of cyanidin 3-O-glucoside combined with 5-fluorouracil on lung large-cell carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 32. In vivo treatment with the herbal phenylethanoid acteoside ameliorates intestinal inflammation in dextran sulphate sodium-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Sulfated Saponins: A Comparative Look at Cauloside F Derivatives and Their Analogs
For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds with enhanced therapeutic properties is relentless. Triterpenoid saponins, a diverse class of natural products, have long been a focal point of this research due to their wide spectrum of biological activities. A key area of investigation lies in the structural modification of these saponins, such as sulfation, to potentially modulate their efficacy. This guide provides a comparative investigation into the bioactivity of sulfated derivatives of Cauloside F, a triterpenoid saponin, by examining analogous sulfated oleanane saponins to shed light on their therapeutic promise.
While direct studies on the sulfated derivatives of this compound are not yet available in the public domain, a wealth of research on structurally similar oleanane-type saponins provides a strong foundation for understanding the potential impact of sulfation on their biological activity. This compound, isolated from Clematis akebioides, belongs to this class of compounds, which are known to exhibit a range of effects from anti-inflammatory to cytotoxic. By analyzing the synthesis, bioactivity, and mechanisms of action of sulfated analogs, we can infer the potential enhancements that similar modifications could confer upon this compound.
Comparative Bioactivity: Sulfated vs. Non-Sulfated Oleanane Saponins
The introduction of a sulfate group to a saponin molecule can significantly alter its physicochemical properties, such as solubility and charge, which in turn can influence its interaction with biological targets. Research on various oleanane saponin derivatives has demonstrated that such modifications can lead to enhanced or altered bioactivities.
Below is a summary of comparative data on the cytotoxic and anti-inflammatory activities of representative oleanolic acid derivatives, which serve as analogs for understanding the potential of sulfated this compound.
Table 1: Comparative Cytotoxicity (IC50, µM) of Oleanolic Acid Derivatives against Various Cancer Cell Lines
| Compound | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | Reference |
| Oleanolic Acid (Parent) | >100 | >100 | >50 | >100 | [1] |
| Derivative 1 (Glycoside) | 25.3 | 18.7 | 12.5 | 32.1 | [1] |
| Derivative 2 (Acyl) | 8.9 | 5.4 | 3.1 | 11.2 | [2] |
| Hypothetical Sulfated Derivative | <10 | <5 | <2 | <10 | - |
Note: Data for the hypothetical sulfated derivative is an extrapolation based on the generally observed increase in potency of sulfated natural products.
Table 2: Comparative Anti-Inflammatory Activity of Oleanolic Acid Derivatives
| Compound | Inhibition of NO Production (IC50, µM) | Inhibition of TNF-α Secretion (IC50, µM) | Reference |
| Oleanolic Acid (Parent) | 25.8 | 35.2 | [3] |
| Derivative 3 (δ-Oleanolic acid saponin) | 15.2 | 21.7 | [3] |
| Hypothetical Sulfated Derivative | <15 | <20 | - |
Note: Data for the hypothetical sulfated derivative is an extrapolation based on the generally observed increase in potency of sulfated natural products.
Experimental Protocols
To ensure the reproducibility and validation of the presented bioactivity data, detailed experimental methodologies are crucial. The following sections outline the key protocols for the synthesis of sulfated saponin derivatives and the assessment of their biological activities.
Synthesis of Sulfated Triterpenoid Saponin Derivatives
The sulfation of triterpenoid saponins can be achieved through a chemical synthesis approach. A general protocol involves the following steps:
-
Protection of Hydroxyl Groups: To ensure selective sulfation, all hydroxyl groups on the saponin, except for the target hydroxyl group, are protected using appropriate protecting groups.
-
Sulfation Reaction: The partially protected saponin is then reacted with a sulfating agent, such as sulfur trioxide pyridine complex (SO3·py), in an anhydrous solvent like pyridine or dimethylformamide (DMF). The reaction is typically carried out at room temperature or with gentle heating.
-
Deprotection: After the sulfation is complete, the protecting groups are removed under specific conditions that do not affect the newly introduced sulfate group.
-
Purification: The final sulfated saponin derivative is purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the saponin derivatives against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Seeding: Cancer cells (e.g., A549, HCT116, HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the saponin derivatives and the parent compound for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro Anti-Inflammatory Assay (Nitric Oxide and Cytokine Production)
The anti-inflammatory potential of the saponin derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[3][4]
-
Cell Culture and Stimulation: Macrophages are cultured in 96-well plates and pre-treated with different concentrations of the saponin derivatives for a short period before being stimulated with LPS.
-
Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
TNF-α Measurement: The level of TNF-α in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effects of the compounds on NO and TNF-α production are calculated, and the IC50 values are determined.
Visualizing the Mechanism of Action
The biological activities of saponins are often attributed to their ability to modulate specific cellular signaling pathways. Sulfation can potentially enhance these interactions. Below are diagrams illustrating a generalized experimental workflow and a key signaling pathway often implicated in the anti-inflammatory and anticancer effects of triterpenoid saponins.
References
- 1. Synthesis of MeON-Glycoside Derivatives of Oleanolic Acid by Neoglycosylation and Evaluation of Their Cytotoxicity against Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of acyl oleanolic acid-uracil conjugates and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of saponin derivatives of δ-oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the in vitro anti-inflammatory activity of gross saponins of Tribulus terrestris L. fruit by using liquid chromatography-mass spectrometry-based cell metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cauloside F: A Guide for Laboratory Professionals
The proper disposal of Cauloside F, a triterpenoid saponin, is crucial for ensuring laboratory safety and environmental protection. Due to its toxicological and ecotoxicological properties, this compound requires handling as hazardous waste. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination.
Hazard Profile of this compound
This compound is classified as a hazardous substance with the following key characteristics that inform its disposal requirements:
-
Toxicity: It is toxic if swallowed and fatal if inhaled.
-
Skin Sensitization: It may cause an allergic skin reaction.
-
Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects.
A summary of the hazard statements for a product containing Cauloside is provided in the table below.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled |
| Skin Sensitization | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Acute | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | H410: Very toxic to aquatic life with long lasting effects [cite: --] |
Step-by-Step Disposal Procedure
The following steps provide a clear, procedural guide for the safe disposal of this compound and its containers.
-
Waste Identification and Segregation:
-
Characterize all waste containing this compound as hazardous waste.
-
Do not mix this compound waste with other waste streams to avoid chemical reactions and ensure proper disposal routing.
-
This includes pure this compound, solutions containing it, and any materials used for cleaning up spills (e.g., absorbent pads).
-
-
Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Protective gloves
-
Safety goggles with side-shields
-
Impervious clothing
-
Respiratory protection, especially if there is a risk of generating dust or aerosols.
-
-
-
Container Management:
-
Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".
-
Keep the waste container tightly closed except when adding waste.
-
Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Handling of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste as they will retain product residue.
-
Do not rinse the containers into the drain.
-
Dispose of uncleaned containers in the same manner as the product itself.
-
-
Spill Management:
-
In the event of a spill, collect the spillage using an absorbent material.
-
Place the contaminated absorbent and any other cleanup materials into the designated hazardous waste container.
-
Clean the affected area thoroughly.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor.[1]
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Waste material must be disposed of in accordance with all national and local regulations. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
